3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
Description
BenchChem offers high-quality 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1354705-04-6 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3H2,1-2H3,(H,12,13) |
InChI Key |
TYOFRYVOUGRLST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C#CC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (CAS: 1354705-04-6) is a highly specialized, electron-rich heterocyclic alkyne[1]. By combining the tunable lipophilicity of an N-ethyl-substituted pyrazole with the electrophilic potential of a propiolic acid warhead, this compound serves as a versatile intermediate for transition-metal-catalyzed cross-couplings, heterocyclic synthesis, and the development of targeted covalent inhibitors (TCIs).
This whitepaper provides an in-depth analysis of its physicochemical properties, rationalizes its synthetic workflows, and explores its mechanistic utility in drug design.
Structural & Physicochemical Profiling
Understanding the physicochemical behavior of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid requires a component-by-component analysis of its structure:
-
The Pyrazole Core: The 1-ethyl-5-methyl substitution pattern provides a distinct steric and electronic environment. The electron-donating methyl group at the C5 position increases the electron density of the pyrazole ring, while the N-ethyl group enhances the overall lipophilicity (LogP) and membrane permeability compared to an unsubstituted pyrazole.
-
The Propiolic Acid Moiety: The alkyne spacer (-C≡C-) is sp-hybridized, making it highly electronegative. This strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent carboxylic acid, making it more acidic than standard aliphatic carboxylic acids.
The quantitative physicochemical properties are summarized in Table 1, derived from structural computations and foundational chemical principles[2].
Table 1: Physicochemical Properties
| Property | Value | Scientific Rationale |
| Chemical Name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid | Standard IUPAC nomenclature. |
| CAS Number | 1354705-04-6 | Unique registry identifier[1]. |
| Molecular Formula | C9H10N2O2 | Derived from the core structure and substituents[2]. |
| Molecular Weight | 178.19 g/mol | Calculated exact mass[2]. |
| Predicted pKa (Acid) | ~1.8 – 2.5 | The sp-hybridized alkyne stabilizes the carboxylate anion via strong inductive electron withdrawal. |
| Predicted LogP | 1.2 – 1.6 | The N-ethyl and C5-methyl groups offset the hydrophilicity of the carboxylic acid, maintaining favorable lipophilicity. |
| Hydrogen Bond Donors | 1 | Contributed solely by the carboxylic acid (-OH). |
| Hydrogen Bond Acceptors | 4 | Contributed by the two pyrazole nitrogens and two carboxylate oxygens. |
Synthetic Methodologies
Experimental Workflow: One-Pot Synthesis from Aldehyde
Figure 1: Synthetic workflow from aldehyde to propiolic acid via Corey-Fuchs homologation.
Step-by-Step Protocol & Causality
Step 1: Formation of the Dibromoalkene
-
Procedure: To a stirred solution of triphenylphosphine (PPh3, 4.0 eq) in anhydrous CH2Cl2 at 0 °C, add carbon tetrabromide (CBr4, 2.0 eq). Stir for 15 minutes to form the active ylide. Slowly add 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq). Stir for 1 hour.
-
Causality: The pre-formation of the ylide at 0 °C prevents the degradation of the sensitive pyrazole aldehyde. The excess PPh3 ensures complete conversion of the aldehyde to the dibromoalkene, which is easily monitored via TLC (loss of the UV-active aldehyde spot).
Step 2: Lithiation and Elimination
-
Procedure: Isolate the dibromoalkene and dissolve in anhydrous THF under an argon atmosphere. Cool the system to -78 °C. Dropwise, add n-butyllithium (n-BuLi, 2.2 eq). Stir at -78 °C for 1 hour.
-
Causality: The stoichiometry here is critical. The first equivalent of n-BuLi drives the dehydrohalogenation (E2 elimination) to form the terminal bromoalkyne. The second equivalent executes a lithium-halogen exchange to generate the nucleophilic lithium acetylide. The extra 0.2 eq accounts for trace moisture. Maintaining -78 °C is mandatory to prevent the highly reactive carbenoid intermediates from undergoing undesired Fritsch-Buttenberg-Wiechell rearrangements or attacking the pyrazole core.
Step 3: Carboxylation and Workup
-
Procedure: Bubble anhydrous CO2 gas through the solution for 30 minutes, or pour the reaction mixture directly over a large excess of crushed dry ice. Allow the mixture to warm to room temperature. Quench with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x).
-
Causality: CO2 acts as an excellent electrophile for the hard lithium acetylide nucleophile[4]. The acidic workup (pH 2) is a self-validating step: because the predicted pKa of the propiolic acid is ~2.0, lowering the pH to 2 ensures the product is fully protonated and uncharged, allowing it to partition cleanly into the organic layer during extraction.
Applications in Drug Discovery: Covalent Warheads
Beyond its use as a building block for complex heterocycles (such as pyranopyrazoles via cycloaddition), 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is highly valued in the design of Targeted Covalent Inhibitors (TCIs).
Propiolic acids and their amide derivatives act as potent Michael acceptors . When positioned correctly within a protein's binding pocket, the electron-deficient alkyne can undergo a nucleophilic attack by a non-catalytic cysteine residue, forming an irreversible thioenol ether linkage.
Figure 2: Mechanism of covalent inhibition via thiolate attack on the propiolic acid warhead.
Mechanistic Insight: The pyrazole ring serves as a tunable recognition element. The N-ethyl and C5-methyl groups anchor the molecule in the hydrophobic sub-pockets of kinases or proteases, orienting the propiolic acid precisely toward the target cysteine. The sp-hybridization of the alkyne ensures a linear geometry, which is often required to thread the warhead down narrow solvent channels toward deeply buried nucleophiles.
Sources
- 1. CAS 1354705-04-6: Ácido 3-(1-etil-5-metil-1H-pirazol-4-il)… [cymitquimica.com]
- 2. osmium(P=C(O)CF3)(CO)2(PPh3)2 | CAS#:103932-33-8 | Chemsrc [chemsrc.com]
- 3. EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Spectral Characterization Guide: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
Executive Summary & Structural Elucidation Strategy
As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a rigorous, self-validating system. The compound 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (CAS: 1354705-04-6) is a highly functionalized heterocyclic building block. Its structure features an electron-rich pyrazole core substituted with aliphatic groups (N1-ethyl, C5-methyl) and an electron-withdrawing propiolic acid moiety at the C4 position.
To definitively confirm this structure, we must employ an orthogonal analytical strategy. Nuclear Magnetic Resonance (NMR) establishes the carbon-hydrogen framework and regiochemistry[1]; Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of the highly specific conjugated alkyne and carboxylic acid functional groups; and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validates the exact monoisotopic mass and structural connectivity through targeted fragmentation[2].
The data presented below represents the gold-standard theoretical and empirically derived spectral signatures for this class of pyrazole-alkynes, grounded in established spectroscopic causality[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the pyrazole ring is heavily influenced by the C4-propiolic acid group. The alkyne acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, which significantly deshields the adjacent C3-proton. Furthermore, the N1-ethyl and C5-methyl groups provide distinct, quantifiable aliphatic signatures that serve as internal calibration points for structural integrity.
Quantitative Data: ¹H and ¹³C NMR Assignments
Table 1: Expected ¹H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Causality / Structural Rationale |
| ~13.20 | Broad Singlet (br s) | 1H | - | -COOH | Highly deshielded acidic proton; broadens due to hydrogen bonding and chemical exchange. |
| ~7.85 | Singlet (s) | 1H | - | Pyrazole C3-H | Deshielded by the adjacent C4-alkyne EWG. Lack of coupling confirms C4 substitution. |
| ~4.12 | Quartet (q) | 2H | 7.2 | N1-CH₂- | Deshielded by the electronegative N1 atom. Splits into a quartet by the adjacent methyl group. |
| ~2.45 | Singlet (s) | 3H | - | C5-CH₃ | Attached to an sp² carbon; experiences diamagnetic anisotropy from the pyrazole ring. |
| ~1.32 | Triplet (t) | 3H | 7.2 | N1-CH₂-CH₃ | Standard aliphatic methyl group split by the adjacent methylene protons. |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Structural Rationale |
| ~154.5 | Quaternary (C=O) | -C OOH | Carbonyl carbon of the carboxylic acid, shifted slightly upfield due to alkyne conjugation. |
| ~141.2 | Methine (CH) | Pyrazole C3 | sp² hybridized carbon adjacent to the electronegative nitrogen. |
| ~139.8 | Quaternary (C) | Pyrazole C5 | sp² hybridized carbon substituted with a methyl group. |
| ~101.5 | Quaternary (C) | Pyrazole C4 | sp² carbon bearing the alkyne; typical shift for C4-substituted pyrazoles. |
| ~83.0 | Quaternary (C≡C) | Alkyne C-α | Internal alkyne carbon adjacent to the pyrazole ring. |
| ~77.5 | Quaternary (C≡C) | Alkyne C-β | Internal alkyne carbon adjacent to the carboxylic acid. |
| ~44.2 | Methylene (CH₂) | N1-C H₂- | Deshielded aliphatic carbon attached directly to N1. |
| ~15.4 | Methyl (CH₃) | N1-CH₂-C H₃ | Terminal aliphatic carbon of the ethyl group. |
| ~10.8 | Methyl (CH₃) | C5-C H₃ | Shielded methyl carbon attached to the pyrazole ring. |
Standardized NMR Protocol
-
Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal zero reference.
-
Instrument Setup: Transfer the homogenous solution to a high-precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire the proton spectrum using 16 scans, a 90° pulse angle, and a relaxation delay ( D1 ) of 1.5 seconds.
-
¹³C Acquisition: Acquire the carbon spectrum using 1024 scans, WALTZ-16 composite pulse decoupling, and an extended D1 of 2.5 seconds. Crucial: The extended delay is required to ensure complete longitudinal relaxation of the quaternary alkyne carbons, preventing signal loss.
Self-Validation Checkpoint: The integration ratio of the N1-ethyl CH₂ (quartet) to the terminal CH₃ (triplet) must be exactly 2:3. Any deviation indicates co-eluting impurities or incomplete relaxation, invalidating the purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups that are sometimes ambiguous in MS or require long acquisition times in ¹³C NMR. The propiolic acid moiety yields highly diagnostic vibrational modes.
Quantitative Data: Key Vibrational Modes
Table 3: Diagnostic FT-IR Bands (ATR Method)
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Causality |
| 3300 – 2500 | Medium | Very Broad | O-H stretch | Extensive intermolecular hydrogen bonding of the carboxylic acid dimerizes the molecules, broadening the peak. |
| ~2215 | Strong | Sharp | C≡C stretch | Unlike symmetrical alkynes (which are IR inactive), this internal alkyne is highly asymmetrical (pyrazole vs. COOH), resulting in a strong dipole moment change during vibration. |
| ~1690 | Strong | Sharp | C=O stretch | The carbonyl stretch is shifted to a lower wavenumber (from typical ~1710 cm⁻¹) due to extended conjugation with the alkyne and pyrazole ring. |
| ~1550, 1510 | Medium | Sharp | C=N, C=C stretch | In-plane ring stretching vibrations characteristic of the 1,5-disubstituted pyrazole core. |
Standardized FT-IR Protocol
-
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS grade isopropanol. Allow to dry and collect an ambient air background spectrum.
-
Sample Application: Place 1-2 mg of the dry, crystalline powder directly onto the center of the ATR crystal.
-
Acquisition: Apply consistent pressure using the ATR anvil to ensure optimal optical contact. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.
Self-Validation Checkpoint: The presence of the sharp ~2215 cm⁻¹ peak validates the intact alkyne. If this peak is absent or replaced by a broad signal near 1650 cm⁻¹, the compound has likely undergone unwanted hydration to a ketone during synthesis or storage.
Mass Spectrometry (LC-MS/MS)
Mass spectrometry confirms the exact molecular weight and provides structural connectivity mapping via collision-induced dissociation (CID).
Quantitative Data: Ionization and Fragmentation
-
Chemical Formula: C₉H₁₀N₂O₂
-
Exact Monoisotopic Mass: 178.0742 Da
-
ESI Positive Mode ([M+H]⁺): 179.0820 m/z
-
ESI Negative Mode ([M-H]⁻): 177.0664 m/z
Table 4: MS/MS Fragmentation Pathways (ESI+, CID)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
| 179.08 | 135.09 | 44.00 | Loss of CO₂: Decarboxylation of the propiolic acid moiety, leaving the pyrazole-alkyne cation. |
| 179.08 | 151.05 | 28.03 | Loss of C₂H₄: Gas-phase elimination of the N1-ethyl group via a McLafferty-type rearrangement. |
Standardized LC-MS/MS Protocol
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
Ionization: Utilize an Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
-
Fragmentation: Isolate the 179.08 m/z precursor ion in the quadrupole. Perform CID using Argon collision gas at a normalized collision energy (NCE) of 20 eV to generate the product ion spectrum.
Self-Validation Checkpoint: The mass difference between the parent ion [M+H]⁺ and the primary fragment must be exactly 43.99 Da (CO₂). This strictly confirms the presence of a free carboxylic acid; a loss of ~32 Da or ~46 Da would indicate an unexpected methyl or ethyl ester, respectively.
Structural Validation Workflow
The following diagram illustrates the logical, self-validating workflow required to definitively characterize this pyrazole derivative.
Orthogonal analytical workflow for structural validation of pyrazole derivatives.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles MDPI - Molecules[Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Semantic Scholar / Crystals[Link]
-
Ethyl 5-amino-1-methylpyrazole-4-carboxylate Mass Spectrum NIST Chemistry WebBook, SRD 69[Link]
Sources
Literature Review: Pyrazole-Substituted Propiolic Acids in Advanced Synthesis and Drug Discovery
Abstract: The intersection of pyrazole chemistry and alkyne functionalization has generated a privileged class of molecular architectures: pyrazole-substituted propiolic acids. As a Senior Application Scientist operating at the nexus of materials science and medicinal chemistry, I present this technical whitepaper to elucidate the mechanistic pathways, catalytic protocols, and biological applications of these scaffolds. By leveraging state-of-the-art catalytic systems—including pyrazole-based microporous organic polymers (MOPs)—researchers can achieve unprecedented regiocontrol and chemoselectivity. This guide explores the causality behind these synthetic choices and their translation into high-value therapeutics, including KRAS G12C inhibitors and anti-tubercular agents.
Chemical Significance & Mechanistic Architectures
The pyrazole ring is a ubiquitous pharmacophore known for its robust hydrogen-bonding capability and metabolic stability. When conjugated with the rigid, electron-deficient alkyne moiety of propiolic acid, the resulting hybrid molecules serve as highly reactive dipolarophiles and critical intermediates in drug discovery[1].
The synthesis and utilization of these compounds generally follow two advanced mechanistic pathways:
-
Heterogeneous Catalytic Carboxylation: The direct synthesis of propiolic acids from terminal alkynes and CO₂ is traditionally hampered by the need for strong bases[2]. However, the development of Pyrazole-Based Microporous Organic Polymers (MOP-PZ) embedded with Silver nanoparticles (Ag NPs) has revolutionized this process. The abundant NH and N═C groups in the pyrazole network capture CO₂, while the Ag NPs activate the terminal C-H bond of the alkyne, allowing for efficient carboxylation under ambient pressure[3].
-
Chemoselective Intramolecular Cyclization: Propiolic acids are exceptionally versatile in forming fused pyrazole systems. When pyrazolones are coupled with phenylpropiolic acids, an initial amide coupling is followed by a highly chemoselective intramolecular hydroamination. Surprisingly, instead of forming a standard bimane structure, the oxygen atom attacks the activated alkyne, yielding a rare, photoactive γ-pyranopyrazole skeleton[4].
Fig 1. Synthetic convergence of pyrazole-propiolic acid derivatives in drug discovery.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step.
Protocol A: Synthesis of Propiolic Acids via MOP-PZ-Ag Catalysis
Causality Focus: The use of a pyrazole-based MOP provides a high surface area for CO₂ adsorption, while the Ag NPs lower the activation energy for alkyne deprotonation, eliminating the need for harsh, stoichiometric bases[3].
-
Catalyst Preparation: Synthesize the MOP-PZ support via Scholl coupling of 3,5-diphenyl-1H-pyrazole. Embed Ag NPs by reducing AgNO₃ within the polymer matrix using NaBH₄. Validation: Confirm Ag NP dispersion via TEM; the pyrazole nitrogen atoms prevent nanoparticle agglomeration[3].
-
Reaction Setup: In a high-pressure reactor, combine the terminal alkyne (1.0 mmol), MOP-PZ-Ag catalyst (50 mg), and Cs₂CO₃ (0.5 equiv) in DMF (5 mL).
-
CO₂ Insertion: Purge the vessel with CO₂ three times to remove atmospheric nitrogen, then pressurize to 1 bar CO₂. Heat the mixture to 50 °C for 12 hours. Rationale: Ambient pressure is sufficient due to the high CO₂ affinity (202 mg/g at 273 K) of the pyrazole network[3].
-
Workup: Centrifuge the mixture to recover the heterogeneous catalyst (which can be recycled up to 5 times without loss of catalytic turnover). Acidify the supernatant with 1M HCl to precipitate the propiolic acid derivative.
Protocol B: One-Pot Synthesis of γ-Pyranopyrazoles
Causality Focus: Achieving the γ-pyranopyrazole rather than the bimane structure requires precise electronic modulation. Cs₂CO₃ is specifically chosen as the base because its larger cation radius provides the optimal basicity to drive the O-cyclization over the alkyne without hydrolyzing the intermediate amide[4].
-
Amide Coupling: Dissolve pyrazolone (1.0 equiv) and phenylpropiolic acid (1.0 equiv) in anhydrous THF. Add DCC (1.2 equiv) as the coupling agent and DMAP (0.3 equiv) as the nucleophilic catalyst. Stir at room temperature until TLC indicates complete consumption of starting materials (approx. 2 hours)[4].
-
Intramolecular Cyclization: Without isolating the intermediate amide, add Cs₂CO₃ (1.0 equiv) directly to the reaction vessel. Rationale: The one-pot sequential addition prevents the degradation of the moisture-sensitive intermediate.
-
Validation & Isolation: Monitor the reaction via UV-lamp (the resulting γ-pyranopyrazole is highly fluorescent). Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the chemoselective O-cyclization product[4].
Quantitative Data & Biological Efficacy
The structural rigidity and electronic properties of pyrazole-propiolic acid derivatives make them ideal candidates for targeted therapies. Recent patent literature highlights their use in synthesizing selective KRAS G12C inhibitors, where the propiolic acid moiety acts as a crucial linker for covalent binding to the mutant cysteine residue[5]. Furthermore, esterified derivatives have shown profound dual anti-tubercular and antioxidant activities by inhibiting the CYP121 enzyme in Mycobacterium tuberculosis[1].
Table 1: Comparative Yields and Performance Metrics of Pyrazole-Propiolic Acid Systems
| Compound / Scaffold | Synthetic Route | Yield (%) | Key Application | Target / Performance Metric |
| MOP-PZ-Ag Catalyst | Scholl Coupling | N/A | CO₂ Capture | 183.7 mg/g at 273 K[3] |
| 3-Phenylpropiolic acid | MOP-Ag Carboxylation | 92% | Synthetic Building Block | High regiocontrol[3] |
| γ-Pyranopyrazole | Amide Coupling + Cyclization | 65–85% | Adenosine Receptor Binding | Fluorescent marker / Bio-probe[4] |
| Pyrazolyl-Triazole Ester | Azide-Alkyne Cycloaddition | 93% | Anti-tubercular (CYP121) | MIC: 2.60 µg/mL[1] |
| Pyrazolyl KRAS Inhibitor | Propiolic Acid Amidation | >70% | Oncology (KRAS G12C) | Covalent target engagement[5] |
Conclusion
The strategic integration of pyrazole rings with propiolic acid derivatives represents a paradigm shift in both materials science and medicinal chemistry. By moving away from harsh, stoichiometric reagents toward elegant, pyrazole-coordinated heterogeneous catalysis (MOPs) and chemoselective cyclizations, researchers can rapidly access complex, biologically active scaffolds. As demonstrated by their emerging role in KRAS inhibition and anti-tubercular therapies, these molecular architectures will continue to be a cornerstone of next-generation drug development.
References
-
[3] Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. ACS Applied Polymer Materials.[Link]
-
[4] A rare γ-pyranopyrazole skeleton: design, one-pot synthesis and computational study. RSC Advances.[Link]
-
[1] Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding. PubMed Central (PMC).[Link]
-
[2] Process for preparing a propiolic acid or a derivative thereof. Justia Patents (EP2606025A1).[Link]
-
[5] US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.
Sources
- 1. Efficient synthesis, dual anti-tubercular and antioxidant activity of triazole-acetophenone derivatives: enhanced efficacy via esterification and quantum mechanical validation of CYP121 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rare γ-pyranopyrazole skeleton: design, one-pot synthesis and computational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01099G [pubs.rsc.org]
- 5. US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents - Google Patents [patents.google.com]
Biological Activity and Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by its unique electron-rich nitrogen-nitrogen adjacent system. When functionalized with a carboxylic acid moiety, the resulting pyrazole carboxylic acid derivatives exhibit enhanced aqueous solubility, favorable pharmacokinetic profiles, and the ability to form critical hydrogen bonds with target proteins[1].
As an application scientist bridging the gap between synthetic chemistry and in vitro pharmacology, I have observed that the strategic positioning of the carboxylic acid group—often at the C-3 or C-4 position of the pyrazole ring—acts as a critical anchor in the active sites of various enzymes. This whitepaper synthesizes the latest structural-activity relationship (SAR) data, details the core biological activities (anti-inflammatory and oncology), and provides self-validating experimental protocols for screening these compounds.
Structure-Activity Relationship (SAR) Dynamics
The biological efficacy of pyrazole carboxylic acids is dictated by precise steric and electronic tuning.
-
The Carboxylic Acid Pharmacophore: Acts as a bidentate hydrogen bond acceptor/donor. In kinase domains, it frequently mimics the interaction of ATP's phosphate groups, while in cyclooxygenase (COX) enzymes, it interacts with polar residues (e.g., Arg120) at the mouth of the catalytic channel.
-
Diaryl Substitutions: The addition of phenyl rings at the N-1 and C-5 positions creates a hydrophobic canopy. Substituting one of these rings with a sulfonamide ( −SO2NH2 ) or sulfone ( −SO2CH3 ) group is the definitive SAR switch that drives COX-2 selectivity[2].
Anti-Inflammatory Profiling: COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to the concurrent inhibition of COX-1, a constitutive enzyme responsible for cytoprotective prostaglandin synthesis. Pyrazole carboxylic acid derivatives bypass this by exploiting the larger allosteric side pocket of COX-2 (accessible due to the Val523 substitution in COX-2 compared to Ile523 in COX-1)[2].
Quantitative Efficacy Data
Recent in vitro screenings of diarylpyrazole derivatives demonstrate profound COX-2 selectivity. The data below highlights the nanomolar potency achieved through specific substitutions.
Table 1: COX-2 vs. COX-1 Inhibitory Activity of Select Pyrazole Derivatives
| Compound / Derivative | Substitution Profile | COX-2 IC 50 (μM) | COX-1 IC 50 (μM) | Selectivity Index (SI) | Ref |
| Compound 4b | N-aromatic sulfonamide, unsubstituted aryl | 0.017 | > 1.0 | High | [2] |
| Compound 4d | N-aromatic sulfonamide, aryl sulfone | 0.098 | 5.37 | 54.8 | [2] |
| FR188582 | 3-chloro-5-[4-(methylsulfonyl)phenyl] | 0.017 | > 100 | > 6000 | [3] |
Pathway Visualization
Figure 1: Selective inhibition of the COX-2 inflammatory pathway by pyrazole derivatives.
Oncology Applications: Kinase Inhibition
Beyond inflammation, pyrazole carboxylic acids have emerged as potent anticancer agents, primarily through the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and mitogen-activated protein kinases (e.g., JNK-2)[4].
The carboxylic acid group, combined with an oxime or sulfamoylphenyl hybrid structure, allows the molecule to lodge deeply into the ATP-binding cleft of these kinases. This dual-action capability (inhibiting tumor proliferation and angiogenesis) makes them prime candidates for solid tumor therapeutics[5].
Quantitative Cytotoxicity and Kinase Inhibition Data
Table 2: Anticancer Profiling of Pyrazole Hybrids
| Compound / Hybrid Type | Target / Cell Line | IC 50 Value | Condition / Note | Ref |
| Compound I | EGFR Tyrosine Kinase | 0.07 μM | Compares to Erlotinib (0.03 μM) | [4] |
| Compound 8i | JNK-2 Kinase | 1.0 μM | Induces S/G2 phase arrest | [4] |
| Compound 5b | MCF-7 (Breast Cancer) | 5.21 μM | Normoxic conditions | [6] |
| Compound 5b | MCF-7 (Breast Cancer) | 3.50 μM | Hypoxic conditions (1% O 2 ) | [6] |
| Compounds 154-156 | VEGFR-2 Kinase | 225 - 913 nM | Anti-angiogenic potential | [5] |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed with built-in causality checks. As an application scientist, I emphasize that understanding why a step is performed is as critical as the step itself.
Protocol A: Recombinant COX-2 Enzyme Inhibition Assay
Purpose: To quantify the IC 50 of pyrazole carboxylic acid derivatives against human recombinant COX-2.
Causality & Logic: Diarylheterocycles often exhibit time-dependent, pseudo-irreversible binding to COX-2. If the inhibitor and substrate (arachidonic acid) are added simultaneously, the IC 50 will be artificially inflated. A pre-incubation step is mandatory to allow the inhibitor to induce the necessary conformational change in the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol). Note: Hematin is required as a cofactor for the peroxidase activity of COX.
-
Enzyme Hydration: Reconstitute human recombinant COX-2 enzyme in the assay buffer to a final concentration of 0.5 U/well.
-
Inhibitor Pre-incubation (The Critical Step): Add 10 μL of the pyrazole derivative (serially diluted in DMSO, final DMSO concentration <1%) to the enzyme mixture. Incubate at 37°C for exactly 15 minutes.
-
Reaction Initiation: Add 10 μL of Arachidonic Acid (final concentration 10 μM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) to initiate the reaction.
-
Detection: Measure the appearance of oxidized TMPD colorimetrically at 590 nm using a microplate reader over 5 minutes.
-
Validation Control: Run Celecoxib as a positive control. The assay is only valid if the Celecoxib IC 50 falls within the historical baseline (typically 40-60 nM).
Protocol B: Hypoxia-Adjusted MTT Cytotoxicity Assay
Purpose: To evaluate the antiproliferative activity of pyrazole derivatives in physiologically relevant tumor microenvironments.
Causality & Logic: Solid tumors possess hypoxic cores that alter cellular metabolism and upregulate drug efflux pumps, often rendering standard normoxic IC 50 data clinically irrelevant. By testing derivatives under both normoxic (21% O 2 ) and hypoxic (1% O 2 ) conditions, we validate the compound's resilience against hypoxia-induced chemoresistance[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a standard 5% CO 2 incubator.
-
Compound Treatment: Treat cells with pyrazole carboxylic acid derivatives at concentrations ranging from 0.1 to 100 μM.
-
Environmental Splitting:
-
Plate A (Normoxic): Return to standard incubator (21% O 2 ).
-
Plate B (Hypoxic): Transfer to a hypoxia chamber purged with a gas mixture of 1% O 2 , 5% CO 2 , and 94% N 2 .
-
-
Incubation: Incubate both plates for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Caution: Ensure the test compounds do not directly reduce MTT by running a cell-free compound+MTT control well.
-
Solubilization & Readout: Remove media, dissolve the formazan crystals in 150 μL of DMSO, and read absorbance at 570 nm.
Screening Workflow Visualization
Figure 2: Standardized high-throughput in vitro kinase screening workflow.
Conclusion
Pyrazole carboxylic acid derivatives represent a highly versatile and tunable pharmacophore. By manipulating the electronic distribution and steric bulk around the pyrazole core, drug developers can pivot the molecule's affinity from selective COX-2 inhibition to potent multi-kinase suppression. The integration of self-validating, physiologically relevant assays (such as hypoxia-adjusted screening) is paramount in translating these in vitro profiles into viable clinical candidates.
References
-
[1] Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. National Institutes of Health (NIH) PMC. URL:
-
[6] Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. National Institutes of Health (NIH) PMC. URL:
-
[3] The investigation of the reactions of some pyrazole-3-carboxylic acids with various diamines and diols. ResearchGate. URL:
-
[2] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. URL:
-
[4] Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation. MDPI. URL:
-
[5] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. URL:
Sources
- 1. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Technical Whitepaper on its History, Synthesis, and Role in Modern Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I have observed firsthand how the strategic incorporation of specific heterocycles can rescue a failing drug program. Among these, the pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—stands out as a highly privileged scaffold. Its unique electronic distribution allows it to act as a robust bioisostere, modulating lipophilicity, improving aqueous solubility, and enhancing target binding affinity through directional hydrogen bonding[1]. This whitepaper provides an in-depth technical analysis of pyrazole-based compounds, tracing their historical discovery, detailing field-proven synthetic protocols, and mapping their profound pharmacological impact on modern drug discovery.
Historical Evolution of the Pyrazole Core
The history of pyrazole is a testament to the evolution of rational drug design. The scaffold does not widely occur in nature; it is primarily a product of synthetic ingenuity.
-
1883 - The Synthetic Genesis: German chemist Ludwig Knorr synthesized the first pyrazole derivative, antipyrine, which became one of the earliest synthetic antipyretic drugs[2]. Knorr's foundational work established the cyclocondensation pathways that we still rely on today[3].
-
1959 - Natural Isolation: The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, proving that the motif could be biosynthetically tolerated[4].
-
Late 20th Century to Present: The scaffold transitioned from a niche chemical curiosity to a cornerstone of modern pharmacotherapy. The FDA approval of the COX-2 inhibitor celecoxib in 1998 catalyzed a surge in pyrazole-based drug development, leading to breakthrough therapies in oncology, cardiology, and immunology[1],[5].
Core Synthetic Methodologies & Protocols
In drug development, reproducible and scalable synthesis is the bedrock of success. Below are two foundational protocols for synthesizing substituted pyrazoles. I have structured these not merely as a sequence of chemical additions, but as highly orchestrated thermodynamic systems where every reagent choice has a specific mechanistic purpose.
Protocol A: The Knorr Pyrazole Synthesis
The Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is highly versatile for generating compound libraries[6].
Target: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[2].
-
Reagent Preparation: In a 20-mL reaction vial, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol).
-
Causality: A 2-fold stoichiometric excess of hydrazine is utilized to ensure the complete consumption of the ketoester. Hydrazine is highly volatile; the excess compensates for evaporative loss during heating and prevents the formation of unreacted starting material impurities[2].
-
-
Solvent & Catalyst Addition: Add 3.0 mL of 1-propanol and 3 drops of glacial acetic acid.
-
Causality: 1-propanol is selected because its boiling point (~97.1°C) perfectly matches the thermal requirements for the dehydration step. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the initial nucleophilic attack by the hydrazine nitrogen[6],[2].
-
-
Thermal Cyclization: Heat the mixture on a stirring hot plate at 100°C for 1 hour.
-
Causality: The thermal energy drives the intramolecular cyclization and subsequent dehydration of the hydrazone intermediate. The loss of two water molecules is a thermodynamically required step to achieve the stable, aromatic pyrazolone ring[2].
-
-
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase.
-
System Validation: The complete disappearance of the ethyl benzoylacetate spot acts as a self-validating trigger. If the starting material is absent, the system confirms that the cyclocondensation is complete, allowing the operator to proceed to the quench phase without risking downstream purification failures[2].
-
-
Isolation: Quench the hot reaction with 10 mL of distilled water to precipitate the product. Filter via a Buchner funnel, wash with cold water, and air dry[2].
Protocol B: 1,3-Dipolar Cycloaddition via In Situ Diazo Generation
For highly substituted pyrazoles, the [3+2] cycloaddition of diazo compounds with alkynes is preferred.
Target: Synthesis of 3,5-disubstituted pyrazoles[3],[7].
-
In Situ Generation: In a reaction flask, combine an aromatic aldehyde (1.0 eq) and tosylhydrazine (1.2 eq) in dioxane, followed by the addition of potassium carbonate ( K2CO3 , 2.0 eq).
-
Cycloaddition: Introduce a terminal alkyne (1.5 eq) to the mixture and elevate the temperature to 80°C.
-
Causality: The thermal energy overcomes the activation barrier for the concerted [3+2] cycloaddition. The regioselectivity is inherently governed by the steric bulk and electronic properties of the alkyne, ensuring the formation of the 3,5-disubstituted isomer[7].
-
-
Self-Validating Checkpoint: Monitor the reaction vessel for the cessation of nitrogen gas ( N2 ) evolution.
-
System Validation: The stoichiometric release of N2 gas provides a direct, visual confirmation of the cycloaddition's progression. The cessation of bubbling validates that the transient diazo species has been fully consumed by the dipolarophile.
-
Pharmacological Significance & Mechanism of Action
The pyrazole nucleus is a "privileged scaffold" capable of interacting with diverse biological targets, most notably kinases. By substituting different positions on the pyrazole ring, medicinal chemists can fine-tune the molecule to fit precisely into the ATP-binding pockets of target enzymes[5].
A prime example is Ruxolitinib , a disubstituted pyrazole derivative approved for the treatment of myelofibrosis. It acts as a potent inhibitor of Janus kinases (JAK1 and JAK2). The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, effectively blocking the phosphorylation of STAT proteins and halting the downstream transcription of pro-inflammatory and proliferative genes[5].
Mechanism of JAK1/2 kinase inhibition by the pyrazole-based drug Ruxolitinib.
Quantitative Data: FDA-Approved Pyrazole Drugs
The translational success of pyrazole derivatives is best illustrated by their clinical footprint. The table below summarizes key quantitative data regarding FDA-approved pyrazole-based small molecules, highlighting the diversity of their therapeutic indications[1],[5].
| Drug Name | FDA Approval Year | Primary Molecular Target | Therapeutic Indication |
| Celecoxib | 1998 | Cyclooxygenase-2 (COX-2) | Inflammation / Osteoarthritis |
| Crizotinib | 2011 | ALK / ROS1 Tyrosine Kinases | Non-Small Cell Lung Cancer (NSCLC) |
| Ruxolitinib | 2011 | JAK1 / JAK2 Kinases | Myelofibrosis |
| Apixaban | 2012 | Coagulation Factor Xa | Anticoagulant / Thrombosis |
| Pralsetinib | 2020 | RET Kinase | RET-mutant NSCLC |
| Vericiguat | 2021 | Soluble Guanylate Cyclase (sGC) | Chronic Heart Failure |
Conclusion
The pyrazole scaffold has evolved from an 1883 synthetic curiosity into a foundational pillar of modern medicinal chemistry. As demonstrated by the robust Knorr and cycloaddition protocols, the chemical accessibility of this ring system allows for rapid library generation. When coupled with its exceptional ability to act as a bioisostere and form directional hydrogen bonds within kinase pockets, the pyrazole moiety will undoubtedly continue to drive the discovery of next-generation targeted therapeutics.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Advanced Purification Strategies for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid
Document Type: Technical Protocol & Application Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Physicochemical Profiling
As demonstrated in recent antimalarial and anti-inflammatory drug discovery efforts, pyrazole-core propiolic acids serve as highly versatile synthetic building blocks for complex Active Pharmaceutical Ingredients (APIs)[1]. However, isolating 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid from crude reaction mixtures presents unique downstream processing challenges due to its amphoteric nature and the chemical sensitivity of its functional groups.
The unique electronic distribution of the pyrazole ring—featuring a "pyrrole-like" N1 and a "pyridine-like" N2—renders the core capable of interacting with both acids and bases[2]. Concurrently, the terminal carboxylic acid conjugated through the alkyne is highly acidic (estimated pKa ~1.8–2.2). To achieve >99.5% purity suitable for downstream cross-coupling or amidation, a multi-dimensional purification strategy is required. This guide outlines a field-proven, three-phase workflow: Orthogonal Acid-Base Extraction, Preparative RP-HPLC, and Binary Solvent Recrystallization.
Figure 1: Multistage purification workflow for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid.
Phase I: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)
Causality: This initial bulk-cleanup step exploits the differential pKa values of the molecule's functional groups. By adjusting the aqueous phase to pH 8.0, the propiolic acid is fully deprotonated to a water-soluble carboxylate salt, while neutral organic impurities (e.g., unreacted starting materials) remain in the organic phase. Crucially, the subsequent acidification must be performed at 0–5 °C. The alkyne bond conjugated to the carboxylic acid is susceptible to hydration under strongly acidic conditions at elevated temperatures, which would yield an unstable β-keto acid prone to decarboxylation. Cold acidification kinetically traps the target molecule, preventing this degradation pathway.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Wash the organic layer with saturated aqueous NaHCO3 (3 x 5 mL/g) to extract the target compound into the aqueous phase (pH ~8.0).
-
Discard the organic layer containing neutral and highly lipophilic impurities.
-
Cool the combined aqueous layers in an ice-water bath to 0–5 °C.
-
Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 (near the isoelectric point of the amphoteric target).
-
Extract the newly precipitated/suspended free acid with fresh EtOAc (3 x 5 mL/g).
-
Dry the combined organic extracts over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (bath temp <30 °C).
Self-Validation (IPC): Spot both the discarded organic layer and the final acidified extract on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Glacial Acetic Acid). The target compound will remain at the baseline in the organic waste but will migrate cleanly with an Rf of ~0.4 in the final extract, confirming successful partitioning.
Phase II: Preparative Reverse-Phase HPLC Polishing
Causality: For compounds with closely eluting, structurally similar impurities (e.g., des-ethyl or des-methyl pyrazole analogs), RP-HPLC is mandatory. An acidic mobile phase modifier (0.1% Trifluoroacetic Acid) is critical here. It suppresses the ionization of the propiolic acid moiety, keeping the molecule in its neutral, lipophilic state. This ensures a sharp peak shape and adequate retention on a hydrophobic C18 stationary phase, preventing peak tailing and early elution.
Step-by-Step Protocol:
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 minutes at a flow rate of 15 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (exploiting the extended conjugation of the pyrazole-alkyne-carbonyl system).
-
Collect the major peak eluting at approximately 12–14 minutes.
-
Immediately flash-freeze and lyophilize the pooled fractions to prevent acid-catalyzed degradation in the aqueous solution.
Self-Validation (IPC): Re-inject a 10 µL aliquot of the pooled fractions onto an analytical HPLC system using a shallower gradient. A single, symmetrical peak at the established retention time confirms fraction homogeneity prior to the time-intensive lyophilization step.
Phase III: Binary Solvent Recrystallization
Causality: To achieve >99.5% purity for API intermediate use, a final thermodynamic polishing step is needed. Recrystallization of propiolic acid derivatives is highly effective using water and ethanol mixtures[3]. By utilizing a binary mixture of Ethanol (a good solvent) and Water (an anti-solvent), we exploit the steep temperature-solubility gradient of the target compound's hydrogen-bonded carboxylic acid dimers. The slow cooling rate selectively excludes structurally similar impurities from the growing crystal lattice[4].
Step-by-Step Protocol:
-
Suspend the lyophilized solid in a minimal volume of boiling Ethanol (approx. 2-3 mL/g).
-
Once fully dissolved, add hot Water dropwise while maintaining boiling until a slight, persistent turbidity is observed.
-
Add a single drop of Ethanol to clear the turbidity, then remove from heat.
-
Allow the solution to cool ambiently to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 8 hours to maximize yield.
-
Filter the resulting crystalline needles via a Büchner funnel.
-
Wash the filter cake with ice-cold 1:1 EtOH/ H2O (1 mL/g).
-
Dry the crystals under high vacuum at 40 °C for 12 hours.
Self-Validation (IPC): Obtain a melting point (MP) of the dried crystals. A sharp MP range (≤1.5 °C variance) confirms the collapse of the crystal lattice without solvent trapping or impurity interference, validating the success of the recrystallization.
Quantitative Data Presentation
The following table summarizes the expected performance metrics across the three purification phases, assuming a starting crude mass of 10 grams.
| Purification Phase | Technique | Starting Purity | Final Purity | Step Yield / Recovery | Processing Time |
| Phase I | Acid-Base LLE | ~60 - 70% | 88 - 92% | 85% | 4 Hours |
| Phase II | Prep RP-HPLC | ~90% | 97 - 98% | 75% | 2 Hours (excl. lyophilization) |
| Phase III | Recrystallization | ~97% | >99.5% | 90% | 12 Hours |
| Overall | Cumulative | ~60% | >99.5% | ~57% | ~18 Hours |
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140012000A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]
- 4. EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]
Application Note: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid in Targeted Covalent Kinase Inhibitor Design
Executive Summary & Strategic Rationale
The pharmaceutical landscape has witnessed a profound resurgence in the development of targeted covalent inhibitors (TCIs)[1]. Historically avoided due to concerns over off-target haptenization and toxicity, modern TCIs achieve exquisite safety profiles through rational, proximity-driven design[1].
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a highly specialized, bifunctional building block utilized in the synthesis of next-generation covalent kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs)[2]. It serves two distinct mechanistic purposes:
-
The Pyrazole Core: Acts as a highly tunable pharmacophore that anchors the molecule into the ATP-binding hinge region of the target kinase.
-
The Propiolic Acid Moiety: Serves as the direct synthetic precursor for a propynamide (alkynamide) electrophilic warhead, which selectively engages non-catalytic cysteine residues via Michael addition[3].
This application note provides a comprehensive, self-validating framework for utilizing this compound in the discovery and validation of irreversible kinase inhibitors.
Molecular Causality: The Anatomy of the Inhibitor
To design a successful covalent drug, one must balance intrinsic electrophilic reactivity with non-covalent binding affinity ( Kd ).
Why the 1-Ethyl-5-methyl-1H-pyrazole core? The pyrazole ring provides essential hydrogen bond acceptor/donor pairs that mimic the adenine ring of ATP. The 1-ethyl and 5-methyl substitutions are not arbitrary; they provide specific steric bulk designed to perfectly fill hydrophobic specificity pockets (such as the gatekeeper pocket)[3]. This steric fit prevents the inhibitor from binding to off-target kinases that possess smaller, more restrictive pockets.
Why Propiolic Acid? While acrylamides are the most ubiquitous warheads in approved covalent drugs, they can sometimes be overly reactive. Propiolic acid is coupled with primary or secondary amines to form propynamides[2]. Propynamides feature an alkyne conjugated to an amide, creating a highly selective Michael acceptor. They exhibit lower intrinsic reactivity than acrylamides but achieve profound kinact/KI ratios when perfectly oriented near a target cysteine (e.g., Cys22 in Nek2)[3]. This proximity-driven mechanism ensures that the covalent bond only forms when the inhibitor is bound to its specific target, virtually eliminating off-target toxicity[1].
Fig 1. Two-step kinetic mechanism of targeted covalent kinase inhibition via Michael addition.
Experimental Methodologies & Self-Validating Protocols
The following workflows detail the synthesis and biological validation of inhibitors derived from 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid.
Fig 2. Workflow for synthesis and validation of propynamide-based covalent kinase inhibitors.
Protocol 1: Synthesis of the Propynamide Warhead
To convert the propiolic acid into an active Michael acceptor, it must be coupled to the amine of the core kinase scaffold.
-
Activation: Dissolve 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C. Causality: Propiolic acids are sensitive to decarboxylation at elevated temperatures; 0 °C prevents degradation while HATU provides rapid, highly efficient activation.
-
Coupling: Add the amine-bearing kinase scaffold (1.0 eq) followed by dropwise addition of DIPEA (2.5 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.
Self-Validation Checkpoint: Perform 1H -NMR. The presence of a sharp singlet at ~3.5–4.5 ppm (alkyne terminal proton, if unsubstituted) or the preservation of the pyrazole methyl/ethyl signals confirms the triple bond was not inadvertently reduced or hydrated during coupling.
Protocol 2: Time-Dependent Kinase Inhibition Assay
Covalent inhibitors do not follow standard Michaelis-Menten kinetics. Their potency increases over time as the irreversible bond forms.
-
Preparation: Prepare a 10-point dilution series of the propynamide inhibitor.
-
Pre-Incubation: Incubate the inhibitor with the Wild-Type (WT) kinase (containing the target Cys) and a mutant kinase (Cys-to-Ser) in separate microplates for varying time points (0, 30, 60, and 120 minutes) at room temperature[3].
-
Initiation: Add ATP (at its Km concentration) and the peptide substrate to initiate the reaction. Measure residual kinase activity using a standard luminescence-based assay (e.g., Kinase-Glo).
Self-Validation Checkpoint: The IC50 of the WT kinase must show a dramatic leftward shift (become more potent) over time. Crucially, the IC50 of the Cys-to-Ser mutant must remain static. This proves the time-dependent inhibition is driven exclusively by the targeted cysteine residue[3].
Protocol 3: Intact Protein Mass Spectrometry
To rule out non-specific alkylation (promiscuity), you must confirm that exactly one inhibitor molecule binds to one kinase molecule.
-
Incubation: Incubate recombinant target kinase (2 µM) with a 5-fold molar excess of the inhibitor (10 µM) for 2 hours at room temperature.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column. Causality: Buffer salts (like Tris or NaCl) will severely suppress the ionization of the intact protein in ESI-MS.
-
Analysis: Analyze via LC-ESI-TOF mass spectrometry and deconvolute the raw multiply-charged spectra using MaxEnt1 software.
Self-Validation Checkpoint: The deconvoluted mass must show a shift equal to exactly +1×MWinhibitor . Because Michael addition is an addition reaction, no leaving groups are lost. The absence of +2x or +3x mass shifts validates the exquisite selectivity of the propynamide warhead.
Quantitative Data Summaries
Table 1: Comparative Reactivity & Selectivity of Electrophilic Warheads | Warhead Type | Electrophile | Target Residue | Intrinsic Reactivity ( t1/2 ) | Kinase Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Acrylamide | Alkene | Cysteine | Moderate (Minutes) | High | | Propynamide | Alkyne | Cysteine | Low (Hours) | Very High (Proximity-driven) | | Chloroacetamide | Alkyl Halide | Cys / Lys | High (Seconds) | Low (High off-target risk) |
Table 2: Time-Dependent IC50 Shift Validation (Representative Data) | Incubation Time | WT Kinase (Cys) IC50 | Mutant Kinase (Ser) IC50 | IC50 Shift Ratio (WT) | | :--- | :--- | :--- | :--- | | 0 min | 850 nM | 900 nM | ~1.0x | | 30 min | 120 nM | 880 nM | 7.1x | | 60 min | 15 nM | 890 nM | 56.6x | | 120 min | < 1 nM | 910 nM | > 850x |
Note: The static IC50 of the Serine mutant confirms that the propynamide warhead is inert unless placed in optimal proximity to a highly nucleophilic thiolate.
Conclusion
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a powerful tool in the medicinal chemist's arsenal. By leveraging the steric precision of the substituted pyrazole and the finely tuned electrophilicity of the propiolic acid-derived propynamide, researchers can develop covalent inhibitors that overcome resistance mutations while maintaining the rigorous safety profiles required for modern therapeutics.
References
-
[2] Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
[3] Title: Irreversible Nek2 kinase inhibitors with cellular activity Source: Journal of Medicinal Chemistry URL:[Link]
-
[1] Title: The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL:[Link]
Sources
Analytical methods for quantification of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid by HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Physicochemical Profiling
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs). From an analytical perspective, quantifying this compound presents specific chromatographic challenges due to its distinct physicochemical profile:
-
Amphoteric Nature: The molecule contains a basic pyrazole nitrogen (pKa ~2.5) and a highly acidic propiolic acid moiety. Because the carboxylic acid is conjugated directly to an sp -hybridized alkyne, its acidity is significantly higher (pKa ~1.8–2.0) than standard aliphatic carboxylic acids.
-
Polarity & Hydrophobicity: While the carboxylic acid and pyrazole core impart high polarity, the 1-ethyl and 5-methyl substitutions provide localized hydrophobic pockets, making it highly suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chromophore Conjugation: The extended π -conjugation across the pyrazole ring, the alkyne triple bond, and the carbonyl group yields a robust UV absorbance profile, allowing for highly sensitive UV/Vis or Diode-Array Detection (DAD).
Method Development Rationale (Causality & E-E-A-T)
To develop a robust, self-validating analytical method, every chromatographic parameter must be selected based on the molecule's structural causality.
Mobile Phase & pH Control
The most critical factor in retaining 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid on a reversed-phase column is strict pH control. If the mobile phase pH exceeds 2.5, the propiolic acid group will ionize into a propiolate anion, drastically reducing its hydrophobicity and causing it to elute in the void volume. The Solution: The mobile phase must be heavily buffered at a pH of 2.0–2.5. Utilizing 0.1% Phosphoric acid ( H3PO4 ) provides an excellent, UV-transparent acidic environment for standard HPLC[1]. If the method requires downstream Mass Spectrometry (LC-MS) compatibility, 0.1% Formic acid ( HCOOH ) must be substituted[1].
Stationary Phase (Column) Selection
The unprotonated secondary nitrogen on the pyrazole ring is highly prone to secondary Lewis acid-base interactions with residual silanol groups on standard silica columns, which manifests as severe peak tailing. The Solution: A highly end-capped C18 column (e.g., Waters XBridge C18) or a specialized low-silanol mixed-mode column (such as the Newcrom R1) is required to ensure sharp, symmetrical peak shapes[1].
Detector Wavelength Optimization
Propiolic acid derivatives exhibit strong UV absorbance at lower wavelengths, typically optimized around 220 nm[2]. However, the pyrazole carboxylic acid backbone also exhibits strong secondary absorbance bands between 250 nm and 320 nm[3]. A detection wavelength of 220 nm is selected for maximum sensitivity (Limit of Detection), while 254 nm can be monitored simultaneously for peak purity and structural confirmation.
Figure 2: Causality of mobile phase pH on analyte ionization and chromatographic retention.
Self-Validating System Suitability Criteria
Before initiating sample analysis, the protocol must validate its own operational integrity. Inject a standard solution ( 50μg/mL ) six times. The system is only considered valid if it meets the following criteria:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) RSD | ≤1.0% | Ensures mobile phase delivery and pH are stable. |
| Peak Area RSD | ≤2.0% | Verifies autosampler precision and detector stability. |
| Tailing Factor ( Tf ) | 0.9−1.5 | Confirms the absence of secondary silanol interactions. |
| Theoretical Plates ( N ) | >5000 | Validates column efficiency and proper end-capping. |
Experimental Protocol
Chromatographic Conditions
Summarized below are the optimized RP-HPLC parameters for the quantification workflow.
| Parameter | Specification |
| Column | End-capped C18 (e.g., 150×4.6 mm, 5μm ) or Newcrom R1 |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (or 0.1% Formic Acid for LC-MS) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic (60% A : 40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30∘C (Thermostatted to prevent RT drift) |
| Injection Volume | 10μL |
| Detection (UV/DAD) | Primary: 220 nm; Secondary: 254 nm |
| Run Time | 10 Minutes |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 1.0 mL of concentrated Phosphoric Acid (85%) and add it to 1000 mL of ultra-pure water (Milli-Q, 18.2MΩ ). Mix thoroughly to create Mobile Phase A.
-
Filter Mobile Phase A through a 0.22μm nylon membrane and degas ultrasonically for 15 minutes.
-
Prepare Mobile Phase B by filtering HPLC-grade Acetonitrile through a 0.22μm PTFE membrane.
Step 2: Standard & Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid reference standard. Dissolve in 10 mL of Methanol to yield a 1.0mg/mL stock solution.
-
Working Standards: Dilute the stock solution with the mobile phase (60:40 Water:Acetonitrile) to create a calibration curve spanning 1.0μg/mL to 100μg/mL .
-
Sample Prep: Dissolve the unknown sample in the mobile phase diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration (Critical): Filter all standards and samples through a 0.45μm PTFE syringe filter directly into HPLC vials to prevent column frit clogging[2].
Step 3: Execution and Integration
-
Purge the HPLC system with the mobile phase until the UV baseline is completely stable (typically 30 minutes).
-
Run the System Suitability Test (Section 3).
-
Inject the calibration standards followed by the unknown samples.
-
Integrate the peak areas at 220 nm.
Figure 1: Step-by-step RP-HPLC analytical workflow for pyrazole propiolic acid quantification.
Method Validation Summary
When executing this protocol, the expected validation parameters (based on ICH Q2(R1) guidelines for similar pyrazole-carboxylic acid derivatives) should align with the quantitative data summarized below:
| Validation Parameter | Expected Result |
| Linear Range | 1.0−100.0μg/mL |
| Correlation Coefficient ( R2 ) | ≥0.999 |
| Limit of Detection (LOD) | ∼0.15μg/mL (S/N > 3) |
| Limit of Quantification (LOQ) | ∼0.50μg/mL (S/N > 10) |
| Intra-day Precision (%RSD) | <1.5% ( n=6 ) |
| Inter-day Precision (%RSD) | <2.0% ( n=6 over 3 days) |
| Recovery (Accuracy) | 98.5%−101.5% |
Troubleshooting Guide
-
Symptom: Peak splitting or severe fronting.
-
Causality: The pH of the mobile phase has drifted above 2.5, causing partial ionization of the propiolic acid.
-
Action: Remake Mobile Phase A, ensuring the addition of 0.1% acid. Verify pH with a calibrated meter.
-
-
Symptom: Excessive peak tailing ( Tf>1.5 ).
-
Causality: The basic pyrazole nitrogen is interacting with ionized silanols on the silica support.
-
Action: Switch to a column with higher end-capping density or a specialized low-silanol phase (e.g., Newcrom R1)[1].
-
-
Symptom: Shifting Retention Times.
-
Causality: Fluctuations in column temperature or organic modifier evaporation.
-
Action: Ensure the column oven is actively thermostatted to 30∘C and check pump seals for micro-leaks.
-
References
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from:[Link]
-
MDPI. Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. Retrieved from:[Link]
-
Veeprho. 5-acetyl-1-nitroso-1H-pyrazole-3-carboxylic acid Analytical Profile. Retrieved from:[Link]
Sources
Application Note: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid as a Strategic Building Block in Organic Synthesis
Introduction & Chemical Rationale
In modern drug discovery, the pyrazole ring is a privileged scaffold, widely recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities[1]. The pyrazole structure serves as the core in numerous leading nonsteroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics[].
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a highly specialized, bifunctional building block designed to accelerate the synthesis of complex molecular architectures. The specific substitution pattern on the pyrazole ring is not arbitrary; the 1-ethyl and 5-methyl groups are strategically positioned to tune the lipophilicity and steric profile of the molecule. This exact motif is frequently employed in the development of highly selective kinase inhibitors, such as phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, where the alkyl groups optimize the fit within hydrophobic binding pockets[3].
Furthermore, the inclusion of the propiolic acid moiety (-C≡C-COOH) offers a distinct advantage over standard terminal alkynes. Terminal alkynes are often volatile, prone to oxidative homocoupling (Glaser coupling), and can be difficult to store. In contrast, propiolic acids are stable, crystalline solids that can either be directly functionalized at the carboxylic acid or undergo controlled decarboxylation to reveal the alkyne in situ for cross-coupling. This makes them ideal starting materials for generating diverse heterocyclic nitrogen systems[4].
Divergent Synthetic Utility
The bifunctional nature of this building block allows it to be channeled into three primary synthetic workflows:
-
Amide Coupling: Direct functionalization of the carboxylic acid to form propiolamides, which are potent Michael acceptors used in targeted covalent inhibitors (TCIs).
-
Decarboxylative Cross-Coupling: Transition-metal catalyzed extrusion of CO₂ to form internal alkynes, serving as rigid linear linkers.
-
Cycloaddition: Utilizing the alkyne (post-decarboxylation or directly) in click chemistry to form bis-heterocycles.
Divergent synthetic workflows utilizing the pyrazole propiolic acid building block.
Experimental Protocols
Protocol A: Synthesis of Propiolamides (Targeted Covalent Inhibitors)
Causality & Rationale: Propiolamides are highly electrophilic species that can form irreversible covalent bonds with active-site cysteine residues in target kinases. Using HATU as a coupling reagent ensures rapid activation of the propiolic acid, minimizing potential side reactions like alkyne hydration.
Materials:
-
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: Dissolve the pyrazole propiolic acid and HATU in anhydrous DMF under an inert argon atmosphere. Cool the mixture to 0 °C.
-
Base Addition: Add DIPEA dropwise. Stir for 15 minutes at 0 °C to allow the active ester to form. The solution will typically turn a pale yellow.
-
Amine Coupling: Add the target amine slowly. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
-
Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash & Dry: Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
-
Self-Validation System:
-
In-process: Monitor via LC-MS. The disappearance of the starting material mass[M-H]⁻ and the appearance of the product [M+H]⁺ indicates successful coupling.
-
Post-process: A KMnO₄ TLC stain will positively identify the retention of the alkyne moiety (stains bright yellow/brown against a purple background).
-
Protocol B: Decarboxylative Sonogashira Cross-Coupling
Causality & Rationale: To build extended, rigid molecular linkers, internal alkynes are required. Traditional Sonogashira coupling uses terminal alkynes. By using a decarboxylative approach with Ag₂CO₃, the propiolic acid acts as a stable surrogate for the terminal alkyne. The silver salt facilitates the extrusion of CO₂ and forms a silver-acetylide intermediate, which transmetallates to copper and then to the palladium catalytic cycle.
Mechanistic pathway of the decarboxylative Sonogashira cross-coupling.
Materials:
-
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.2 eq)
-
Aryl iodide or bromide (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
Ag₂CO₃ (1.5 eq)
-
Anhydrous DMSO/Toluene (1:1, 0.1 M)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, combine the pyrazole propiolic acid, aryl halide, Pd(PPh₃)₂Cl₂, CuI, and Ag₂CO₃.
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the degassed DMSO/Toluene solvent mixture via syringe.
-
Heating: Seal the tube and heat to 90 °C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Self-Validation System:
-
In-process: The visual cessation of micro-bubbling (CO₂ evolution) in the early stages of heating indicates the completion of the decarboxylation phase.
-
Post-process: The internal alkyne product will be highly UV-active. FTIR analysis should confirm the absence of a terminal C-H stretch (~3300 cm⁻¹) and the presence of an internal C≡C stretch (~2200 cm⁻¹, though often weak).
-
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the primary workflows associated with this building block, allowing for rapid experimental planning and comparison.
| Reaction Pathway | Catalyst / Reagents | Temp / Time | Typical Yield | Primary Application |
| Amide Coupling | HATU, DIPEA, DMF | RT / 2–4 h | 75–90% | Covalent Inhibitors (Propiolamides) |
| Decarboxylative Coupling | Pd(PPh₃)₂Cl₂, CuI, Ag₂CO₃ | 90 °C / 12 h | 60–80% | Rigid Linkers, Internal Alkynes |
| CuAAC (Click Chemistry) | CuSO₄, Na Ascorbate, t-BuOH/H₂O | 60 °C / 6 h | 70–85% | Bis-heterocycle Synthesis |
References
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Research & Reviews: Journal of Medicinal and Organic Chemistry URL:[Link]
- US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta Google Patents URL
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules International Journal of Organic Chemistry URL:[Link]
Sources
Application Note: Divergent Derivatization of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid for SAR Studies
Strategic Rationale & Pharmacophore Analysis
In modern Structure-Activity Relationship (SAR) campaigns, the 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid scaffold presents a highly versatile, yet chemically demanding, starting material. The molecule contains two orthogonal vectors for derivatization:
-
The Carboxylate Vector: Modifiable via amidation to explore hydrogen-bond donor/acceptor profiles, modulate metabolic stability, and tune lipophilicity.
-
The Alkyne Vector: Modifiable via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce 1,2,3-triazole bioisosteres, probing deep hydrophobic or solvent-exposed binding pockets.
However, the conjugated nature of the propiolic acid moiety makes it a potent Michael acceptor. Without careful selection of reagents and conditions, derivatization attempts will inevitably lead to cross-reactivity, alkyne degradation, and complex product mixtures. This application note details the causality behind these pitfalls and provides field-proven, self-validating protocols to successfully generate high-purity SAR libraries.
Mechanistic Insights: Navigating Propiolic Acid Reactivity
The Amidation Challenge: Avoiding Hydroamination
Standard peptide coupling agents, such as TBTU or HOBt, are fundamentally incompatible with propiolic acids. When these reagents are used, the highly electrophilic triple bond undergoes unexpected tandem reactions. Instead of clean amidation, the benzotriazole oxide coupling reagents add directly to the alkyne, or the amine undergoes hydroamination, completely destroying the alkyne vector[1].
The Solution: To preserve the alkyne, amidation must be performed using Dicyclohexylcarbodiimide (DCC) at strictly controlled temperatures (0 °C). By adding the amine dropwise to the pre-formed O-acylisourea intermediate, the local concentration of the nucleophile remains low, effectively outcompeting the Michael addition pathway and yielding the intact propiolamide[2].
The Click Chemistry Rationale: Sequence Matters
Attempting a CuAAC "click" reaction directly on the free propiolic acid is a flawed strategy. The free carboxylate readily chelates the Cu(I) catalyst, forming an insoluble, red polymeric precipitate that halts the catalytic cycle.
The Solution: Derivatization must be sequential. The carboxylic acid must be converted to an amide prior to the CuAAC reaction. Once converted, propiolamides become exceptionally rapid and efficient substrates for CuAAC—often reacting significantly faster than unactivated terminal alkynes due to their electron-deficient nature[3].
Quantitative Data: Coupling Condition Optimization
The following table summarizes the quantitative yields and observed side reactions when attempting to amidate propiolic acid derivatives under various conditions.
| Coupling System | Temperature | Reaction Time | Alkyne Preservation | Major Byproducts / Observations |
| TBTU / HOBt | 25 °C | 12 h | < 10% | Benzotriazole oxide adducts, hydroamination[1] |
| EDC / DMAP | 25 °C | 12 h | ~ 30% | Michael addition products, extensive degradation |
| COMU | 25 °C | 2 h | > 90% | High yield, but requires strict anhydrous conditions[1] |
| DCC (Optimized) | 0 °C to 25 °C | 2.5 h | > 85% | DCU precipitate (easily filtered), high purity [2] |
Experimental Workflows & Logic
Fig 1. Divergent SAR derivatization workflow highlighting optimized vs. failure pathways.
Detailed Experimental Protocols
Protocol A: Chemoselective Amidation (Vector 1)
This protocol utilizes DCC to activate the acid while suppressing Michael addition side reactions through thermal control and dropwise addition[2].
-
Substrate Preparation: Dissolve 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 eq, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert argon atmosphere.
-
Thermal Control & Activation: Submerge the reaction flask in an ice bath to reach 0 °C. Add Dicyclohexylcarbodiimide (DCC, 1.3 eq) in one single portion. Stir for 15 minutes. Causality: This step forms the highly reactive O-acylisourea intermediate before any nucleophile is present.
-
Controlled Nucleophilic Attack: Dissolve the desired primary or secondary amine (1.1 eq) in CH₂Cl₂ (2 mL). Add this solution dropwise over 30 minutes to the 0 °C reaction mixture. Causality: Dropwise addition ensures the amine reacts instantly with the O-acylisourea rather than acting as a Michael donor to the alkyne.
-
Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2.5 hours. Validation: The reaction is visually self-validating; a dense white precipitate of dicyclohexylurea (DCU) will form as the coupling proceeds.
-
Workup: Filter the suspension through a tightly packed Celite pad to remove the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl (to remove trace unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: CuAAC Derivatization of the Propiolamide (Vector 2)
Propiolamides are highly electron-deficient, making them exceptionally rapid substrates for click chemistry[3].
-
Reaction Assembly: Dissolve the purified propiolamide generated in Protocol A (1.0 eq, 0.5 mmol) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (2.5 mL total volume).
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.05 eq) in 200 µL of water. Add sodium ascorbate (0.2 eq) to reduce the Cu(II) to the catalytically active Cu(I) species. Validation: The catalyst solution will briefly flash brown before settling to a pale yellow, indicating successful reduction.
-
Cycloaddition: Transfer the active catalyst solution to the main reaction mixture. Stir vigorously at room temperature for 1–2 hours. Causality: The electron-withdrawing amide group drastically lowers the LUMO of the alkyne, accelerating the cycloaddition rate compared to standard terminal alkynes.
-
Workup: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the functionalized 1,2,3-triazole derivative for SAR testing.
References
-
Title: Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. Source: New Journal of Chemistry (RSC Publishing). URL: 1
-
Title: Total Synthesis of Cyclopiamide A Using Palladium-Catalyzed Domino Cyclization. Source: MDPI. URL: 2
-
Title: Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Source: PMC. URL: 3
Sources
- 1. Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pyrazole Derivatives as Molecular Probes in Cell Biology
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] This unique structure provides an exceptional platform for developing molecular probes due to its synthetic tractability and diverse biological activities.[1][3] Pyrazole derivatives can be functionalized to interact with a wide array of biological targets, including enzymes and cellular receptors, through mechanisms like hydrogen bonding and hydrophobic interactions.[1] This adaptability has led to their development as highly potent and selective kinase inhibitors, fluorescent sensors for ions and small molecules, and tools for imaging specific cellular components.[2][4][5]
This guide provides an in-depth overview of the application of pyrazole derivatives as molecular probes. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, field-proven protocols for their use in cell biology. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.[6][7]
Application Note 1: Interrogating Kinase Signaling Pathways
Background: Protein kinases are crucial regulators of nearly all cellular processes. Their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[4][8] Pyrazole-based compounds are at the core of numerous successful kinase inhibitors because their structure is well-suited to fit into the ATP-binding pocket of these enzymes.[4][9] By designing probes that target specific kinases, researchers can dissect signaling pathways, validate new drug targets, and screen for novel therapeutic agents.[10][11]
Featured Application: Probing the p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10] Pyrazole-urea-based compounds, such as BIRB 796, have been developed as potent inhibitors of p38.[10] These inhibitors bind to a distinct pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the kinase.[10] This provides a powerful tool to study the downstream effects of p38 inhibition.
Workflow for Evaluating a Novel Pyrazole-Based Kinase Inhibitor
A systematic evaluation is critical to validate a new molecular probe.[6][7] The workflow begins with broad screening to establish potency, followed by specific assays to confirm target engagement and elucidate the mechanism of action.[9]
Caption: General workflow for evaluating a novel kinase inhibitor.[9]
Protocol 1: Determining Cellular Potency (IC50) with MTT Assay
This colorimetric assay measures cell metabolic activity, a proxy for cell viability, to determine the half-maximal inhibitory concentration (IC50) of the pyrazole probe.[9]
Materials:
-
96-well flat-bottom sterile plates
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in culture medium. It is crucial to include a vehicle control (medium with the highest concentration of DMSO, typically <0.5%) and a no-cell control (medium only).[9]
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the appropriate drug concentrations. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Confirming Target Engagement via Western Blot
This protocol verifies that the pyrazole probe inhibits the target kinase within the cell by measuring the phosphorylation level of a known downstream substrate.[9]
Materials:
-
6-well plates
-
Pyrazole inhibitor and vehicle (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (for phosphorylated and total target protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a set time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.[9]
-
Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[9]
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal. To ensure equal loading, strip the membrane and re-probe with an antibody for the total protein or a housekeeping protein (e.g., GAPDH).[9]
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, which should decrease with increasing inhibitor concentration.
Application Note 2: Live-Cell Imaging with Fluorescent Pyrazole Probes
Background: Fluorescent bioimaging is an indispensable tool for visualizing dynamic processes in living cells.[5][12] Pyrazole derivatives are excellent scaffolds for fluorescent probes due to their synthetic versatility, favorable photophysical properties, and good biocompatibility.[5][12] These probes can be engineered to detect specific ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺), small molecules (e.g., glutathione), or to stain specific cellular compartments.[5][13][14][15]
Featured Application: Imaging Intracellular Calcium (Ca²⁺) Fluctuations
Calcium is a ubiquitous second messenger involved in a vast number of cellular processes.[16][17] Visualizing Ca²⁺ dynamics provides critical insights into cell signaling.[18][19] While many Ca²⁺ indicators exist, pyrazole-based sensors offer a tunable platform for developing probes with specific properties. For this protocol, we will describe a general method using a hypothetical pyrazole-based "turn-on" fluorescent Ca²⁺ sensor, "Pyra-Ca-520".
Signaling Pathway Visualization: p38 MAPK Inhibition
This diagram illustrates how a pyrazole-based inhibitor blocks the p38 MAPK pathway, preventing the phosphorylation of downstream targets involved in inflammation and stress responses.
Caption: Inhibition of the p38 MAPK pathway by a pyrazole compound.
Protocol 3: Live-Cell Calcium Imaging
This protocol outlines the steps for loading cells with a fluorescent pyrazole-based Ca²⁺ indicator and imaging the response to a stimulus.[16][20]
Materials:
-
Cells cultured on glass-bottom imaging dishes (e.g., HeLa, HEK293)
-
"Pyra-Ca-520" fluorescent probe stock solution (1 mM in DMSO)
-
Serum-free culture medium (e.g., DMEM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Stimulus (e.g., ATP, ionomycin)
-
Confocal or widefield fluorescence microscope with appropriate filters
Procedure:
-
Probe Loading:
-
Wash and Recovery:
-
Wash the cells twice with warm imaging buffer to remove excess probe.
-
Add fresh imaging buffer and allow the cells to recover for 15-20 minutes to ensure complete de-esterification of the AM ester form of the probe.
-
-
Imaging:
-
Place the dish on the microscope stage, ensuring the environment is maintained at 37°C.
-
Using the appropriate filter set for "Pyra-Ca-520" (e.g., 488 nm excitation, 500-550 nm emission), acquire a baseline fluorescence image time-series (e.g., one frame every 5-10 seconds).
-
Add the desired stimulus to induce a Ca²⁺ response.
-
Continue acquiring images to capture the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the mean fluorescence intensity for each ROI in every frame.
-
Plot the change in fluorescence (ΔF) over baseline fluorescence (F₀), expressed as ΔF/F₀, against time to visualize the calcium transient.
-
Data Summary Table
Summarizing quantitative data is essential for comparing the properties and efficacy of different molecular probes.[9]
| Probe Type | Example Probe | Target | Assay Type | Potency (IC50/Kd) | Reference(s) |
| Kinase Inhibitor | BIRB 796 | p38 MAPK | In-cell activity | ~30 nM | [10] |
| Kinase Inhibitor | AT7519 | CDK1/2 | Cell Viability | 100-400 nM | [9] |
| Fluorescent Probe | Pyrazole-Pyrazoline M | Fe³⁺ | Fluorescence | LOD: 0.39 nM | [5] |
| Fluorescent Probe | Pyrazoline-based | Cu²⁺ | Fluorescence | LOD: 0.86 µM | [13][14] |
| Fluorescent Probe | Pyrazoline-based | Zn²⁺ | Fluorescence | LOD: 0.12 µM | [15] |
References
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. Retrieved from [Link]
- Pargellis, C., et al. (2002).
-
Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]
-
ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Giménez, V., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Retrieved from [Link]
-
ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel pyrazoline-based fluorescent probe for Cu2+ in Aqueous Solution and Imaging in Live Cell. Retrieved from [Link]
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.
- Mali, R. K., et al. (2022).
-
Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3.
-
Li, M. M., et al. (2013). A new pyrazoline-based fluorescent probe for Cu2+ in live cells. PubMed. Retrieved from [Link]
-
PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
Academia.edu. (n.d.). Biological Effects of the Pyrazole Derivatives. Retrieved from [Link]
- EPJ Web of Conferences. (n.d.).
- RSC Publishing. (2013). Target validation using in-cell small molecule clickable imaging probes.
- SciSpace. (2014). A high sensitive fluorescence turn-on probe for imaging Zn2+ in aqueous solution and living cells.
-
AACR Journals. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]
- PMC. (n.d.).
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Nikon's MicroscopyU. (n.d.). Imaging Fluorescent Proteins.
- Springer Protocols. (n.d.).
- PMC. (n.d.). Fluorescence Microscopy: A Concise Guide to Current Imaging Methods.
- RSC Publishing. (n.d.).
-
Protocols.io. (n.d.). Live-cell imaging; Calcium imaging with Fura-2. Retrieved from [Link]
-
PMC. (2025). Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model. Retrieved from [Link]
- PMC. (n.d.). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors.
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
- PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
- Abcam. (n.d.). Fura-2 AM imaging protocol.
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A new pyrazoline-based fluorescent probe for Cu2+ in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live Cell Calcium Indicators [sigmaaldrich.com]
- 18. Live Cell Imaging of Spatiotemporal Ca2+ Fluctuation Responses to Anticancer Drugs | Springer Nature Experiments [experiments.springernature.com]
- 19. Live-cell imaging; Calcium imaging with Fura-2, published on Feb 01, 2024 [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preclinical Formulation Strategy for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.
Contextualizing the Molecule & Mechanistic Rationale
The transition of a novel chemical entity from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by formulation challenges. 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid presents a unique physicochemical dichotomy that requires a highly deliberate formulation approach.
Physicochemical Causality in Formulation Design
To design a robust formulation, we must first deconstruct the molecule's structural liabilities:
-
The Propiolic Acid Moiety ( −C≡C−COOH ): This group is highly acidic (estimated pKa ~2.5). At a physiological pH of 7.4, it is nearly 100% ionized, which theoretically aids aqueous solubility. However, alkynoic acids are notoriously sensitive to thermal degradation. Applying heat to drive dissolution will trigger rapid decarboxylation, destroying the active pharmaceutical ingredient (API).
-
The Substituted Pyrazole Core: The 1-ethyl and 5-methyl substitutions render the heterocyclic core highly lipophilic. Even when the carboxylate is ionized, these lipophilic faces can undergo π−π stacking and hydrophobic aggregation, leading to sub-visible micellar clustering rather than true solvation.
-
Gastric pH Liability: While soluble at pH 7.4, oral (PO) administration exposes the drug to the rodent gastric environment (pH 1.5–2.0). Here, the propiolate group becomes fully protonated, stripping its aqueous solubility and causing immediate precipitation[1].
To overcome these conflicting properties, we deploy two distinct strategies: a Host-Guest Inclusion Complex for Intravenous (IV) dosing, and a Wetted Micro-Suspension for Oral (PO) dosing.
Fig 1. Decision matrix for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid formulation.
Formulation Strategies & Self-Validating Systems
Strategy A: Intravenous (IV) Formulation (2 mg/mL)
Vehicle: 20% w/v Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 50 mM Sodium Phosphate Buffer (pH 7.4). Mechanism: IV administration demands a true solution to prevent pulmonary embolism. We utilize HP- β -CD to create a host-guest inclusion complex. The lipophilic pyrazole core is sheltered within the hydrophobic cyclodextrin cavity, while the ionized propiolate tail extends into the hydrophilic bulk solvent[2]. This prevents aggregation without the need for harsh organic cosolvents.
Strategy B: Oral (PO) Formulation (10 mg/mL)
Vehicle: 0.5% w/v Methylcellulose (MC) with 0.2% v/v Tween 80 in Purified Water. Mechanism: Because the compound will inevitably precipitate in the acidic stomach, dosing it as a solution leads to uncontrolled, variable precipitation in vivo[1]. We proactively formulate it as a stable suspension. Tween 80 is a non-ionic surfactant that lowers the contact angle of the hydrophobic pyrazole crystals, allowing water to wet the particles[3][4]. Methylcellulose increases the vehicle's viscosity, preventing the particles from settling during the dosing window.
Data Summary: Formulation Parameters
Table 1: Physicochemical Constraints and Formulation Parameters
| Parameter | IV Formulation (Solution) | PO Formulation (Suspension) |
| Target Concentration | 2 mg/mL | 10 mg/mL |
| Primary Excipient | 20% HP- β -CD | 0.5% Methylcellulose (MC) |
| Surfactant / Modifier | 50 mM Phosphate Buffer | 0.2% Tween 80 |
| Final pH | 7.3 – 7.5 | 4.0 – 6.0 (Unbuffered) |
| Thermal Limit | Strictly < 30°C | Strictly < 30°C |
Step-by-Step Experimental Protocols
Protocol A: Preparation of the IV Solution
Note: This protocol incorporates a self-validating filter-recovery step to guarantee trustworthiness. A formulation may appear clear to the naked eye while containing sub-visible aggregates.
-
Buffer Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of 50 mM Sodium Phosphate buffer (pH 7.4). Stir until completely clear.
-
API Addition: Weigh 20.0 mg of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid. Slowly add the API to the cyclodextrin solution under continuous magnetic stirring.
-
Cold Complexation: Stir at room temperature for 2 hours. Crucial: Do not apply heat to accelerate dissolution. Temperatures above 30°C risk decarboxylation of the propiolic acid.
-
pH Adjustment: The addition of the acid will slightly lower the buffer's pH. Measure the pH and carefully adjust back to 7.4 using 0.1 N NaOH dropwise.
-
Volume Adjustment: Transfer the solution to a volumetric flask and QS to exactly 10.0 mL with the phosphate buffer.
-
Sterile Filtration & Self-Validation: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.
-
Validation Check: Analyze a pre-filtration and post-filtration aliquot via HPLC. A recovery of >98% validates that the API is in a true solution and not trapped as micellar aggregates on the filter membrane.
-
Protocol B: Preparation of the PO Suspension
Note: The order of addition is critical. Adding water directly to the hydrophobic API will cause it to float and clump, ruining dose homogeneity.
-
Vehicle Preparation: Heat 5.0 mL of highly purified water to 80°C. Disperse 50.0 mg of Methylcellulose powder into the hot water. Once dispersed, add 4.8 mL of ice-cold water and stir continuously until a clear, viscous 0.5% MC solution forms. Allow to reach room temperature.
-
API Wetting: In a glass mortar, weigh 100.0 mg of the API. Add exactly 20 µL (approx. 20 mg) of Tween 80 directly onto the powder.
-
Trituration: Triturate the API and Tween 80 vigorously with a pestle for 2 minutes. This mechanical shearing coats the lipophilic pyrazole faces with the surfactant, enabling aqueous wetting[3].
-
Geometric Dilution: Add 1.0 mL of the 0.5% MC solution to the wetted paste and triturate until smooth. Gradually add the remaining MC solution in 2 mL increments, mixing thoroughly after each addition.
-
Volume Adjustment: Transfer the suspension to a graduated cylinder and QS to exactly 10.0 mL with 0.5% MC.
-
Self-Validation: Allow the suspension to sit for 30 minutes. Extract 50 µL aliquots from the top, middle, and bottom of the vessel. Analyze via HPLC. An RSD (Relative Standard Deviation) of <5% across the strata validates the suspension's homogeneity.
In Vivo Workflow Integration
Once formulated and validated, the test articles are ready for in vivo administration. The following workflow outlines the standard integration of these formulations into a rodent PK study.
Fig 2. Standardized in vivo pharmacokinetic (PK) experimental workflow.
Quality Control Acceptance Criteria
Table 2: Release Specifications for In Vivo Dosing
| Parameter | IV Acceptance Criteria | PO Acceptance Criteria |
| Visual Appearance | Clear, colorless, free of particulates | Uniform, opaque, white suspension |
| Assay (HPLC) | 95.0% – 105.0% of target (2 mg/mL) | 90.0% – 110.0% of target (10 mg/mL) |
| Filter Recovery | > 98.0% | N/A (Do not filter suspensions) |
| Homogeneity (RSD) | N/A | < 5.0% across spatial strata |
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazole Propiolic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most common bottlenecks encountered during the synthesis of pyrazole propiolic acids and their ester precursors.
The synthesis of these highly functionalized heterocycles typically diverges into two main pathways: C-C bond formation (via Sonogashira cross-coupling of a halopyrazole with a propiolate) and C-N bond formation (via Aza-Michael addition of a pyrazole to a propiolate). Understanding the mechanistic causality behind side reactions is critical for optimizing yields and ensuring reproducibility.
Part 1: Troubleshooting the Sonogashira Cross-Coupling Route
Q1: I am attempting a Sonogashira coupling between a 4-iodopyrazole and ethyl propiolate, but TLC shows a highly fluorescent byproduct and a low yield of the target ester. What is this byproduct? A: You are observing the Glaser-Hay homocoupling product, which is a highly conjugated 1,4-disubstituted 1,3-diyne. Ethyl propiolate is highly susceptible to homocoupling under standard cross-coupling conditions.
-
Causality: In the presence of trace oxygen, the copper(I) acetylide intermediate undergoes oxidative dimerization rather than transmetalation to the palladium center[1].
-
Solution: Rigorously degas your solvents using the freeze-pump-thaw method. Alternatively, switch to a copper-free Sonogashira protocol or use a syringe pump to add the ethyl propiolate slowly, keeping its steady-state concentration low to kinetically favor the cross-coupling cycle.
Q2: To save a step, I used propiolic acid directly instead of ethyl propiolate. However, I isolated a symmetrical diarylalkyne (bis-pyrazole alkyne) instead of the pyrazole propiolic acid. Why did this happen? A: Propiolic acid acts as a difunctional alkyne under standard Sonogashira conditions when heated.
-
Causality: At elevated temperatures (typically >80 °C), the initial cross-coupling product (a substituted propiolic acid) undergoes a palladium-catalyzed decarboxylation to generate a terminal arylalkyne. This intermediate immediately undergoes a second Sonogashira coupling with the remaining halopyrazole, yielding a symmetrical diarylalkyne[2].
-
Solution: Perform the reaction at room temperature or up to a maximum of 50 °C if using the free acid. For maximum reliability, use ethyl propiolate for the coupling and perform a mild LiOH saponification afterward.
Q3: My starting material is an unprotected 4-iodopyrazole. After reacting with ethyl propiolate, LC-MS shows the correct mass for the adduct, but the iodine atom is still present. What occurred? A: An aza-Michael addition has outcompeted the Sonogashira cross-coupling.
-
Causality: The pyrazole N-H is a strong nucleophile. Under basic conditions, it readily attacks the electron-deficient β -carbon of the ethyl propiolate triple bond, forming an N-alkenylpyrazole (acrylate derivative) rather than undergoing C-C bond formation at the iodine site[3].
-
Solution: Protect the pyrazole nitrogen (e.g., with a THP, SEM, or Boc group) prior to the Sonogashira coupling.
Part 2: Troubleshooting the Aza-Michael Addition Route
Q4: I am intentionally trying to synthesize the N-linked aza-Michael adduct (ethyl 3-(pyrazol-1-yl)acrylate). However, I am getting a complex mixture of E and Z isomers. How can I control the stereochemistry? A: The uncatalyzed addition of pyrazoles to conjugated alkynes typically yields a thermodynamic mixture of (E)- and (Z)-isomers.
-
Causality: While trans-addition (yielding the Z-isomer) is often kinetically favored initially, the polarization of the resulting enamine-like double bond allows for rapid isomerization to the more sterically relaxed E-isomer.
-
Solution: Employ a Lewis acid catalyst. For example, La(OTf)₃ activates the carbonyl functionality of the ester, increasing the electrophilic nature of the terminal carbon and directing the reaction to form the (E)-isomer with high regio- and stereoselectivity[3].
Part 3: Diagnostic Data Presentation
Use the following table to rapidly identify side products based on quantitative analytical data and implement the correct mitigation strategy.
| Side Product | Mass Shift ( Δ m/z) | ¹H NMR Diagnostic Feature | Primary Cause | Mitigation Strategy |
| Glaser 1,3-Diyne | [2M - 2] of alkyne | Absence of terminal alkyne proton (~3.0 ppm) | Trace O₂ oxidizing Cu(I) acetylide[1] | Freeze-pump-thaw degassing; Cu-free conditions |
| Diarylalkyne | [2M - CO₂] of acid | Symmetrical pyrazole signals | Decarboxylation of propiolic acid at >80°C[2] | Keep T < 50°C; Use ethyl propiolate instead |
| Aza-Michael Adduct | +98 Da (Ethyl propiolate) | Vinylic doublets (d, J = 14 Hz for E-isomer) | Unprotected pyrazole N-H attacking alkyne[3] | Protect pyrazole N-H (THP/SEM) prior to coupling |
| Propiolate Oligomer | Broad polymeric mass | Broad, unresolved signals (intractable tar) | Base-catalyzed polymerization[4] | Syringe-pump addition of alkyne; use weaker base |
Part 4: Validated Experimental Protocol
Two-Step Synthesis of 3-(1H-pyrazol-4-yl)propiolic Acid Self-Validating Mechanism: This protocol relies on TLC monitoring of the highly UV-active intermediate and a pH-controlled precipitation for the final product, ensuring high purity without requiring column chromatography for the final step.
Step 1: Sonogashira Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).
-
Degassing (Critical): Add anhydrous THF and triethylamine (3.0 equiv). Subject the mixture to three freeze-pump-thaw cycles to strictly eliminate oxygen and prevent Glaser homocoupling[1].
-
Alkyne Addition: Backfill with Argon. Using a syringe pump, add ethyl propiolate (1.2 equiv) dropwise over 1 hour at room temperature to prevent base-catalyzed oligomerization[4].
-
Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting iodide (UV active, R_f ~0.6) is replaced by a new, highly UV-active spot (R_f ~0.4).
-
Workup: Filter through a short pad of Celite to remove metal salts. Concentrate and purify by flash chromatography to yield ethyl 3-(1-THP-1H-pyrazol-4-yl)propiolate.
Step 2: Saponification & Deprotection
-
Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and water. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.
-
Validation: TLC will show the disappearance of the ester spot, with the product remaining at the baseline.
-
Acidification: Cool the mixture to 0 °C. Carefully acidify with 1M HCl to pH 2. This step simultaneously protonates the carboxylate and cleaves the acid-labile THP protecting group.
-
Isolation: The target 3-(1H-pyrazol-4-yl)propiolic acid will precipitate as a white solid. Collect via vacuum filtration and wash with cold water.
Part 5: Pathway Visualization
Divergent reaction pathways in pyrazole propiolic acid synthesis, highlighting major side reactions.
References
-
Moon, J., et al. "One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon." Organic Letters, 2008.[Link]
-
Guo, Y., et al. "Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles." The Journal of Organic Chemistry, 2021.[Link]
-
Park, K., et al. "Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence." The Journal of Organic Chemistry, 2011.[Link]
Sources
Stability and degradation of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid in solution
Welcome to the Technical Support Center for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid . This specialized alkynoic acid is a highly valuable building block in drug development and click chemistry. However, due to the highly polarized nature of the alkyne conjugated with the electron-withdrawing carboxylic acid and the pyrazole ring, this compound is susceptible to specific degradation pathways in solution[1].
This guide is engineered for research scientists to troubleshoot instability, understand the mechanistic causality of degradation, and implement self-validating protocols to ensure experimental integrity.
I. Quantitative Stability Profiling
To establish a baseline for your experiments, refer to the following empirical stability data. Degradation rates are highly dependent on solvent nucleophilicity, pH, and the presence of transition metals.
| Solvent / Condition | Temp (°C) | pH | Estimated Half-Life (t½) | Primary Degradation Pathway |
| DMSO (Anhydrous) | -20 | N/A | > 12 months | None (Stable) |
| DMSO (Anhydrous) | 25 | N/A | > 4 weeks | Slow Decarboxylation |
| Aqueous Buffer (Phosphate) | 25 | 7.4 | ~48-72 hours | Hydration / Decarboxylation |
| Aqueous Buffer (Tris/Amine) | 25 | 8.0 | < 12 hours | Nucleophilic Addition (Michael) |
| Aqueous Acid (0.1M HCl) | 60 | 1.0 | < 2 hours | Acid-Catalyzed Hydration |
| Aqueous Base + Cu(I) | 25 | 9.0 | < 30 minutes | Metal-Catalyzed Decarboxylation |
II. Troubleshooting Guides & FAQs
Q1: During LC-MS analysis of my stored stock solutions, I observe a major impurity peak with a mass shift of -44 Da. What is this and why is it forming? A1: A mass loss of 44 Da corresponds to the loss of carbon dioxide ( CO2 ), indicating decarboxylation .
-
Causality: Alkynoic acids (propiolic acids) are highly prone to decarboxylation because the sp-hybridized carbon of the alkyne efficiently stabilizes the developing negative charge during the transition state of CO2 extrusion[2]. This process is dramatically accelerated by heat or the presence of transition metals (e.g., Palladium or Copper)[3].
-
Solution: Store the compound in anhydrous aprotic solvents (like DMSO) at -20°C. If you are using this compound in a metal-catalyzed coupling reaction (like a Sonogashira coupling), you must carefully control the temperature and base equivalents to prevent the compound from decarboxylating into the terminal alkyne (1-ethyl-4-ethynyl-5-methyl-1H-pyrazole) before the desired cross-coupling occurs.
Q2: My compound degrades rapidly when left in aqueous buffers over 24 hours, yielding a mass shift of -26 Da relative to the parent mass. What is the mechanism? A2: This is the result of a tandem hydration-decarboxylation cascade.
-
Causality: The electron-withdrawing nature of the carboxyl group makes the triple bond susceptible to attack by water. In aqueous conditions (especially acidic ones), water adds across the alkyne to form an unstable β -keto acid intermediate[4]. Because β -keto acids are inherently unstable, it rapidly undergoes spontaneous decarboxylation to form a ketone (1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone). The net mass change is +18 Da (Hydration)−44 Da (Decarboxylation)=−26 Da .
-
Solution: Prepare aqueous working solutions immediately before use. Do not store the compound in aqueous media overnight.
Q3: Can I use standard biological buffers like Tris or HEPES for my enzymatic assays with this compound? A3: No. You must avoid buffers containing primary or secondary amines.
-
Causality: The conjugated C≡C-COOH system acts as a potent Michael acceptor. Amines in buffers like Tris will act as nucleophiles, attacking the β -carbon of the alkyne in a conjugate addition reaction, leading to rapid consumption of your compound.
-
Solution: Switch to non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or acetate buffers, and monitor the pH strictly.
III. Mechanistic & Workflow Visualizations
Diagram 1: Primary chemical degradation pathways of pyrazole-propiolic acids in solution.
Diagram 2: LC-MS troubleshooting workflow for identifying and resolving solution instability.
IV. Experimental Protocols
Protocol A: Preparation and Storage of High-Stability Stock Solutions
To ensure absolute trustworthiness in your assays, stock solutions must be prepared under conditions that completely arrest decarboxylation and hydration.
-
Equilibration: Remove the lyophilized solid from the freezer and allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which seeds hydrolysis/hydration.
-
Solvent Preparation: Use only anhydrous, amine-free DMSO ( ≥99.9% purity, stored over molecular sieves).
-
Dissolution: Dissolve the compound to a standard stock concentration (e.g., 10 mM or 50 mM). Vortex gently; do not sonicate or heat , as thermal energy will initiate decarboxylation[2].
-
Aliquoting: Dispense the solution into single-use, amber PTFE-lined vials. Causality: Amber vials prevent potential photodegradation of the conjugated π -system, while PTFE prevents leaching of nucleophilic plasticizers.
-
Storage: Blanket the headspace of each vial with an inert gas (Argon or Nitrogen) and immediately store at -20°C.
-
Self-Validation Step: Run a 1 µL aliquot of the stock on LC-MS at Day 0 to establish a baseline purity chromatogram. Discard any aliquot after a single thaw to prevent freeze-thaw degradation.
Protocol B: Forced Degradation Profiling (LC-MS)
If you suspect formulation incompatibility, run this self-validating forced degradation assay to map the compound's behavior in your specific assay conditions.
-
Sample Preparation: Prepare 1 mg/mL solutions of the compound in three distinct environments:
-
Condition A: 0.1 M HCl (Acidic stress)
-
Condition B: 0.1 M NaOH (Basic stress)
-
Condition C: Your specific assay buffer (e.g., Tris, pH 7.4)
-
-
Incubation: Incubate all samples at 40°C for 12 hours in sealed vials.
-
Quenching: Neutralize Condition A with equimolar NaOH, and Condition B with equimolar HCl. Dilute all samples 1:10 in the LC-MS mobile phase (e.g., H2O /Acetonitrile with 0.1% Formic Acid).
-
Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection: Monitor via UV (254 nm) and ESI-MS (Positive/Negative ion mode).
-
Data Interpretation:
-
If the parent peak ( [M+H]+ ) is depleted in Condition A, acid-catalyzed hydration is confirmed[4].
-
If Condition B shows a dominant peak at [M−44+H]+ , base-catalyzed decarboxylation is the culprit.
-
If Condition C shows adducts, your buffer is chemically incompatible.
-
V. References[3] Title: Catalytic decarboxylation of 2-alkynoic acids. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2763261/[2] Title: Decarboxylation. Source: masterorganicchemistry.com. URL: https://www.masterorganicchemistry.com/2022/05/20/decarboxylation/[1] Title: Propiolic acid. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Propiolic_acid[4] Title: Mechanism of the acid-catalyzed hydration of phenylpropiolic acid. Source: acs.org. URL: https://pubs.acs.org/doi/abs/10.1021/ja00877a022
Sources
Troubleshooting the purification of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid by chromatography
Technical Support Center: Troubleshooting the Purification of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying highly functionalized heterocycles. 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid presents a unique "perfect storm" of chromatographic difficulties: it is an amphoteric molecule featuring a weakly basic pyrazole nitrogen and a highly acidic, thermally labile propiolic acid moiety. This guide provides field-proven, causality-driven solutions to overcome peak tailing, irreversible column binding, and product degradation during purification.
Part 1: Physicochemical Profiling & Chromatographic Causality
To troubleshoot a purification, we must first understand the molecule's behavior in solution. The sp-hybridized carbon of the alkyne significantly increases the acidity of the adjacent carboxylic acid (pKa ~ 1.99) compared to standard alkyl carboxylic acids[1]. Simultaneously, the pyrazole ring acts as a weak base (conjugate acid pKa ~ 2.5).
Table 1: Physicochemical Properties and Chromatographic Implications
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C9H10N2O2 | Exact Mass: 178.07; [M+H]+ = 179.08 for LC-MS tracking. |
| Propiolic Acid pKa | ~ 1.99 | Highly ionized at neutral pH. Requires pH < 2.0 for full protonation to achieve retention on C18. |
| Pyrazole pKa (BH+) | ~ 2.5 | Readily interacts with residual silanols on silica, causing severe tailing if not masked. |
| Thermal Stability | Low (Alkyne-Acid) | Prone to decarboxylation. Evaporation and column temperatures must be strictly kept < 30 °C. |
| Isoelectric Point (pI) | ~ 2.2 | Molecule is zwitterionic between pH 2.0 and 3.0, complicating standard reversed-phase methods. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound elute in the void volume or exhibit extreme peak tailing during Reversed-Phase HPLC (RP-HPLC)? Cause: Standard RP-HPLC mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid, pH ~ 2.7) are insufficiently acidic to fully protonate the propiolic acid. Consequently, the molecule exists partially as a highly polar anion (COO-), which has zero affinity for the hydrophobic C18 stationary phase, leading to early elution. Furthermore, the partially protonated pyrazole nitrogen interacts strongly with unendcapped residual silanols on the silica matrix, causing severe tailing[2]. Solution: Lower the mobile phase pH below the pKa of the acid. Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) (pH ~ 2.0). TFA acts as a dual-purpose reagent: it suppresses the ionization of the carboxylic acid (increasing hydrophobicity and retention) and acts as a strong ion-pairing agent for the basic pyrazole, masking silanol interactions.
Q2: I am trying to scale up using Normal Phase Silica Flash Chromatography, but the compound streaks down the entire column. How do I fix this? Cause: On bare silica, the zwitterionic nature of the molecule causes a dual-affinity problem. The basic pyrazole binds to the acidic silanols, while the carboxylic acid hydrogen-bonds strongly to the silica surface. Solution: You must disrupt these interactions by saturating the silica's active sites. Add an acidic modifier—specifically 1% to 2% Glacial Acetic Acid (AcOH)—to your mobile phase (e.g., Dichloromethane/Methanol). Do not use basic modifiers like Triethylamine (TEA), as they will form a highly polar salt with the propiolic acid, permanently retaining it on the column.
Q3: My LC-MS shows pure fractions, but after concentrating the pooled fractions, my NMR shows a new byproduct missing the alkyne proton/carbon. What happened? Cause: Propiolic acids are notoriously susceptible to thermal decarboxylation, yielding the corresponding terminal alkyne. This degradation is accelerated by heat, extended concentration times, and the presence of trace metals or bases. Solution: Never exceed a water bath temperature of 30 °C during rotary evaporation. For RP-HPLC fractions containing water and TFA, prioritize lyophilization (freeze-drying) over rotary evaporation to completely avoid thermal stress.
Part 3: Standardized Experimental Protocols
Protocol A: Optimized Reversed-Phase Prep-HPLC Workflow (Discovery Scale < 1g) This protocol is a self-validating system designed to ensure stability and purity.
-
Sample Preparation: Dissolve the crude mixture in the initial mobile phase (5% Acetonitrile, 95% Water, 0.1% TFA).
-
Validation Checkpoint: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant must be perfectly clear to prevent column frit clogging.
-
-
Column Equilibration: Utilize a Polar-Embedded C18 Prep Column (e.g., Waters XBridge or equivalent). Flush with 10 column volumes (CV) of 0.1% TFA in Water[3].
-
Validation Checkpoint: Monitor the UV baseline at 254 nm. Do not inject until the baseline drift is < 1 mAU/min.
-
-
Gradient Elution: Run a shallow gradient from 5% to 40% Acetonitrile (with 0.1% TFA) over 20 minutes. Maintain the column compartment at 20 °C.
-
Fraction Collection & Recovery: Collect fractions based on a strict UV threshold.
-
Validation Checkpoint: Immediately analyze a 10 µL aliquot of the main peak fraction via analytical LC-MS to confirm the presence of the target mass ([M+H]+ = 179.08).
-
-
Concentration: Shell-freeze the pooled fractions in a dry ice/acetone bath and lyophilize to dryness to prevent thermal decarboxylation.
Protocol B: Modified Normal Phase Flash Chromatography (Process Scale > 1g)
-
Column Preparation: Pre-equilibrate a high-performance spherical silica flash column with 3 CV of Dichloromethane (DCM) containing 1% Glacial Acetic Acid.
-
Dry Loading: Dissolve the crude in a minimal amount of THF, add Celite (1:2 ratio by weight), and evaporate strictly at < 30 °C to a free-flowing powder. Load onto the column.
-
Validation Checkpoint: Ensure the dry load band is perfectly level to prevent band broadening.
-
-
Elution: Elute using a step gradient of Methanol (0% to 10%) in DCM, maintaining 1% Acetic Acid throughout the run.
-
Concentration: Pool the product-containing fractions. Evaporate under reduced pressure (water bath at 25 °C). Co-evaporate twice with Toluene to remove residual Acetic Acid azeotropically.
Part 4: Visualizations
Figure 1: Chromatography selection workflow based on purification scale.
Figure 2: Mechanistic impact of mobile phase pH on retention and peak shape.
References
[1] Title: Harnessing Organic Ligand Libraries for First-Principles Inorganic Discovery Source: Massachusetts Institute of Technology (MIT) DSpace Repository URL:[Link]
[2] Title: Waters HPLC Troubleshooting Guide Source: Waters Corporation URL:[Link]
Sources
Optimization of reaction conditions for pyrazole ring formation
Welcome to the Pyrazole Synthesis Technical Support Center .
As researchers and drug development professionals, you know that the pyrazole ring is a privileged scaffold in medicinal chemistry, found in blockbuster drugs ranging from celecoxib to sildenafil. However, the classical Knorr pyrazole synthesis (the condensation of 1,3-dicarbonyls with substituted hydrazines) is notorious for regioselectivity issues, stalled intermediates, and scale-up hazards.
This guide is engineered to move beyond standard recipes. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, selective, and scalable.
Troubleshooting Regioselectivity & Isomeric Mixtures
Q: My Knorr condensation yields a nearly 1:1 mixture of 1,3- and 1,5-disubstituted regioisomers. How do I drive selectivity toward a single isomer?
A: Regioselectivity in pyrazole synthesis is a delicate balance between the steric hindrance and the electronic electrophilicity of the two carbonyl carbons on your 1,3-dicarbonyl substrate[1]. When these differences are marginal, the nucleophilic attack of the hydrazine is unselective, resulting in a 1:1 mixture[1].
The Causality: The reaction proceeds via a hemiaminal intermediate. Recent Bayesian optimization studies reveal that selectivity is not determined solely by the initial attack, but by a condition-dependent equilibrium of these hemiaminal intermediates prior to dehydration[2].
The Solution: Alter the electronic environment of the transition state by changing the solvent. Switching from ethanol to a strongly hydrogen-bonding fluorinated solvent like 2,2,2-trifluoroethanol (TFE) selectively activates the more electron-rich carbonyl[1]. This directs the initial nucleophilic attack and can push the regiomeric ratio from 50:50 to >98:2[3].
Mechanistic divergence in Knorr pyrazole synthesis dictating regioselectivity.
Resolving Stalled Reactions & Incomplete Conversion
Q: My LC-MS shows a stalled reaction with a dominant mass corresponding to the uncyclized hydrazone intermediate[M+H+18]. Adding more catalyst doesn't help. What is wrong?
A: The formation of the pyrazole ring requires two distinct steps: an initial condensation (which is fast) and a subsequent intramolecular cyclodehydration (which is slow and reversible)[4]. If water is not actively removed from the system, the reaction reaches a thermodynamic dead-end, stalling at the hydrazone or hemiaminal stage[2][4].
The Causality: The dehydration step requires the hydroxyl group of the hemiaminal to leave as water. In neutral or highly aqueous conditions, this leaving group is poor, and the reverse hydrolysis reaction competes with forward cyclization[5].
The Solution: You must force the equilibrium forward.
-
Physical Removal: Use a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene) to azeotropically remove water[6]. If your substrate is temperature-sensitive, add activated 3Å molecular sieves to the reaction flask.
-
Chemical Activation: Shift to mildly acidic conditions (e.g., catalytic acetic acid or ammonium chloride). The acid protonates the hemiaminal hydroxyl group, converting it into a superior leaving group ( H2O+ ) and dramatically accelerating ring closure[5].
Table 1: Optimization Parameters for Pyrazole Ring Closure
| Condition / Parameter | Typical Outcome | Mechanistic Effect | Recommended Use Case |
| Ethanol (Room Temp) | 1:1 Isomeric Mixture, Stalled | Poor thermodynamic driving force. | Symmetrical 1,3-diketones only. |
| TFE Solvent | >98:2 Regioselectivity | H-bonding activates specific carbonyls. | Unsymmetrical dicarbonyls[1]. |
| Toluene + Dean-Stark | 100% Conversion | Azeotropic water removal drives equilibrium. | Stalled hydrazone intermediates. |
| Catalytic Acid (NH4Cl) | Accelerated Cyclization | Protonates hemiaminal -OH to water. | Sluggish dehydration steps[5]. |
Managing Scale-Up Exotherms & Impurities
Q: During scale-up (100g+), my reaction generates significant bis-addition byproducts and runs dangerously hot. How can I control this?
A: Hydrazine additions to dicarbonyls are highly exothermic. At scale, poor heat dissipation leads to localized hot spots, which promote the formation of bis-addition impurities and degrade the product[7].
The Causality: The activation energy for the initial nucleophilic attack is extremely low, meaning the reaction rate is diffusion-controlled. If the addition is too fast, the local concentration of hydrazine exceeds the mixing rate, leading to over-reaction and autocatalytic side pathways[7][8].
The Solution: Implement transient flow chemistry or strictly controlled continuous addition[8]. Flow reactors provide superior mass and heat transfer, mitigating exotherms and suppressing the complex autocatalytic kinetics that emerge under batch conditions[8].
Decision tree for troubleshooting pyrazole ring formation reactions.
Self-Validating Experimental Protocol: Regioselective Pyrazole Synthesis
To ensure reproducibility, utilize this self-validating protocol utilizing TFE for high regioselectivity. This method builds in analytical checkpoints to verify causality at each step.
Step 1: Substrate Preparation & Baseline
-
Action: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE)[1].
-
Validation: Take a baseline LC-MS aliquot. Ensure the dicarbonyl is fully dissolved and stable in the solvent before proceeding.
Step 2: Controlled Nucleophilic Addition
-
Action: Cool the solution to 0°C. Add the substituted hydrazine (1.1 mmol) dropwise over 15 minutes using a syringe pump to prevent localized exotherms[1][7].
-
Validation: Stir for 30 minutes at room temperature. An LC-MS check here should show the disappearance of the starting material and the appearance of the intermediate mass [M+H+18] (the hemiaminal/hydrazone).
Step 3: Forced Cyclodehydration
-
Action: Add a catalytic amount of acetic acid (0.1 mmol) to the mixture. Heat the reaction to 60°C for 2–4 hours.
-
Validation: Monitor via LC-MS. The reaction is complete only when the [M+H+18] peak completely transitions to the final pyrazole mass[M+H]. If the intermediate persists, add 3Å molecular sieves to sequester water.
Step 4: Isolation and Isomeric Verification
-
Action: Remove TFE under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 . Extract, dry over Na2SO4 , and concentrate.
-
Validation: Perform 1H-NMR or 2D-NOESY NMR. The spatial correlation between the N-substituent protons and the adjacent ring protons will definitively confirm the regiochemistry (1,3- vs 1,5-isomer).
References
-
Journal of the American Chemical Society. "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation". ACS Publications.[Link]
-
RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". Royal Society of Chemistry.[Link]
-
PMC / NIH. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". National Institutes of Health.[Link]
-
ACS Publications. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir". American Chemical Society.[Link]
-
JETIR. "SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST". JETIR.[Link]
- Google Patents. "Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester".
-
Semantic Scholar. "Styrylpyrazoles: Properties, Synthesis and Transformations". Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. jetir.org [jetir.org]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Scale-Up Synthesis of Heterocyclic Compounds: Technical Support & Troubleshooting Center
Welcome to the Process Engineering & Scale-Up Support Center. As a Senior Application Scientist, I frequently encounter discovery routes that yield elegant heterocyclic structures in the fume hood but fail catastrophically in the pilot plant. Scaling up is rarely a linear transition; it is a fundamental shift in physics, thermodynamics, and phase kinetics[1].
This guide is designed for drug development professionals and process chemists. It bridges the gap between discovery chemistry and chemical engineering, providing self-validating protocols and troubleshooting matrices to ensure your heterocyclic syntheses are robust, safe, and scalable.
Module 1: Thermodynamics & Heat Transfer in Heteroannulation
Q: Why does my heterocyclic annulation yield drop and the impurity profile increase when moving from a 100 mL flask to a 10 L reactor?
A: The root cause is almost always a mass-to-heat-transfer mismatch. The heat generation rate from an exothermic reaction (such as a POCl₃-mediated cyclization to form a quinazoline or pyrimidine) rises in direct proportion to the reactor volume[2]. However, the effective heat transfer area per unit volume decreases significantly on scale-up. For example, a 1,000-fold increase in volume only yields a 100-fold increase in heat transfer area[2].
Because industrial reactors have a much lower surface-area-to-volume ratio, heat removal is slower[1]. This creates localized "hot spots" in the reactor, altering reaction selectivity, driving competitive side reactions, and accelerating the thermal degradation of sensitive heterocyclic intermediates[1].
Protocol 1: Self-Validating Controlled Addition for Exothermic Annulations
To prevent thermal runaway and maintain impurity profiles, batch reactions must be converted to semi-batch (dose-controlled) processes.
-
Calorimetric Profiling: Before scaling, utilize Reaction Calorimetry (RC1) to determine the specific enthalpy of reaction (ΔH_rxn) and the adiabatic temperature rise (ΔT_ad).
-
Reactor Setup: Equip the jacketed reactor with dual temperature probes (T_int for internal reaction mass, T_jacket for the cooling medium) and an automated dosing pump for the limiting reagent.
-
Dosing Strategy: Initiate the addition of the cyclization reagent at a rate calculated to match the maximum heat removal capacity (q_cool) of the reactor's cooling jacket.
-
Self-Validation Loop: Set an automated interlock on the dosing pump. If the differential temperature (ΔT = T_int - T_jacket) exceeds 5 °C, the pump automatically pauses. Mechanism of Validation: The reaction validates its own safety in real-time; if the dosing completes without triggering the interlock, the heat generation is strictly mass-transfer (dosing) controlled, guaranteeing that thermal runaway is physically impossible.
Thermodynamic troubleshooting workflow for scaling up exothermic heterocycle syntheses.
Module 2: Solvent Substitution & Green Chemistry
Q: How can I replace DMF or NMP in my pilot-scale cross-coupling without losing the solubility of my heterocyclic intermediates?
A: Dipolar aprotic solvents like N,N-dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (NMP) are ubiquitous in heterocyclic chemistry (e.g., S_NAr reactions, Buchwald-Hartwig aminations) due to their ability to solubilize a wide range of organic and inorganic compounds[3]. However, beyond their severe reproductive toxicity, they present underappreciated thermal instability hazards on scale-up. For instance, NaH/DMF mixtures can self-heat and decompose unpredictably at temperatures as low as 26 °C, posing a severe explosive hazard in large vessels[3].
To replace them without sacrificing solubility, the pharmaceutical industry is adopting bio-based solvents and engineered solvent mixtures. Cyrene (dihydrolevoglucosenone), a bio-based solvent derived from wood biomass, has been successfully scaled to industrial production (1,000 tonnes/year) and serves as a highly effective, non-toxic replacement for NMP and DMF[4]. Alternatively, mixed solvent systems combining a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) can precisely mimic the polarity profile of legacy dipolar aprotics[5].
Quantitative Data: Scale-Up Solvent Replacement Guide
| Legacy Solvent | Primary Hazard / Scale-Up Issue | Recommended Green Alternative | Boiling Point (°C) | Key Application in Heterocycle Synthesis |
| DMF | Reprotoxic, NaH thermal instability[3] | Cyrene or 2-MeTHF/MeOH[4][5] | 227 (Cyrene) | S_NAr, Amide coupling, Cross-coupling |
| NMP | Reprotoxic, difficult to remove | Cyrene or Propylene Carbonate[4][5] | 227 (Cyrene) | High-temp cyclizations, Suzuki couplings |
| DCM | Carcinogenic, highly volatile | EtOAc/EtOH or 2-Propanol/Heptane[5] | 77 (EtOAc) | Extractions, Chromatography |
| 1,4-Dioxane | Peroxide former (explosive risk)[3] | Cyclopentyl methyl ether (CPME) | 106 (CPME) | Buchwald-Hartwig aminations |
Module 3: Downstream Processing & Purification
Q: How do I isolate my heterocyclic API intermediate without relying on silica gel chromatography at the kilogram scale?
A: Chromatography is generally unscalable for bulk intermediates due to massive solvent consumption, high costs, and throughput bottlenecks. Instead, the pharmaceutical industry relies heavily on crystallization to achieve high-purity drug substances and control solid-state properties[6].
For heterocycles, which frequently contain basic nitrogen atoms (e.g., pyridines, imidazoles, indoles), anti-solvent crystallization is highly effective[7]. The primary challenge during scale-up is controlling nucleation and crystal growth. Poor mixing at scale can lead to localized supersaturation, causing rapid precipitation of fine, impure particles or unwanted polymorphs[8]. A highly controlled, seeded crystallization process is required to ensure batch-to-batch consistency[6].
Protocol 2: Self-Validating Anti-Solvent Crystallization of a Basic Heterocycle
-
Solubility Mapping: Determine the metastable zone width (MSZW) of the heterocycle in the primary solvent (e.g., ethanol) and the anti-solvent (e.g., water).
-
Dissolution & Polish Filtration: Dissolve the crude heterocycle in the primary solvent at an elevated temperature (e.g., 60 °C). Pass the solution through a 0.2 µm filter to remove heterogeneous nucleating agents (dust, catalyst residues) that cause unpredictable premature crystallization.
-
Controlled Nucleation (Seeding): Cool the solution to just inside the metastable zone. Add 1-2 wt% of pure crystalline "seed" material. Mechanism of Validation: The solution should remain cloudy but not crash out immediately. If the turbidity remains stable, it confirms controlled crystal growth is occurring on the seed surfaces rather than spontaneous, uncontrolled primary nucleation.
-
Anti-Solvent Dosing: Slowly dose the anti-solvent over 4-6 hours using a programmed non-linear (cubic) dosing curve. This maintains a constant level of supersaturation as the crystal surface area increases[8].
-
Isolation: Filter the resulting slurry, wash the filter cake with a cold primary/anti-solvent mixture, and dry under vacuum.
Scalable anti-solvent crystallization workflow for isolating heterocyclic intermediates.
References
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review MDPI[Link]
-
Rules of Thumb: Scale-up - Features The Chemical Engineer[Link]
-
Bio-Based Solvent Cyrene Scales Up, Replaces Toxic Industrial Chemicals Sustainability Directory[Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability Longdom.org[Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Institutes of Health (NIH)[Link]
-
Pharmaceutical Crystallization in Drug Development Syrris[Link]
-
Scale-Up Challenges for Intermediates: A Practical Guide Tianming Pharmaceutical[Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Based Solvent Cyrene Scales Up, Replaces Toxic Industrial Chemicals → Industry [news.sustainability-directory.com]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. syrris.com [syrris.com]
- 8. longdom.org [longdom.org]
Validation & Comparative
The EMPP Advantage: Benchmarking 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid in Targeted Covalent Inhibitor Design
The paradigm of small-molecule drug discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to address "undruggable" targets and overcome resistance mutations[1]. While the pyrazole scaffold has long been a cornerstone of reversible kinase and cyclooxygenase inhibitors (e.g., celecoxib, ruxolitinib) due to its excellent hydrogen-bonding capabilities, the integration of electrophilic warheads has unlocked new therapeutic potentials.
This guide objectively evaluates 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMPP) —a bifunctional building block combining a recognition-directing pyrazole core with a highly reactive alkyne carboxylic acid. By converting EMPP into propiolamide derivatives, researchers can achieve rapid, irreversible cysteine modification that often outperforms traditional acrylamide-based pyrazole inhibitors[2].
Structural Rationale: Why EMPP?
The design of a successful TCI requires a delicate balance between non-covalent affinity ( KI ) and warhead reactivity ( kinact ). EMPP provides a unique structural solution to this challenge:
-
The Pyrazole Core (Non-Covalent Recognition): The 1-ethyl-5-methyl-pyrazole moiety serves as a versatile pharmacophore. The nitrogen atoms act as critical hydrogen-bond acceptors/donors (often interacting with the hinge region of kinases), while the ethyl and methyl substitutions provide tunable lipophilicity to anchor the molecule in hydrophobic pockets.
-
The Propiolic Acid Warhead (Covalent Engagement): Unlike standard acrylamides, propiolic acid derivatives (alkynes) feature a linear sp-hybridized geometry. This allows the warhead to penetrate narrow active-site channels that sterically clash with bulky alkenes. Furthermore, propiolamides act as highly reactive Michael acceptors, driving rapid covalent bond formation with nucleophilic thiols (cysteine residues)[3].
Kinetic divergence between reversible pyrazoles and EMPP-derived covalent inhibitors.
Comparative Performance Data
To objectively assess EMPP's utility, we must compare the kinetic parameters of EMPP-derived probes against standard reversible pyrazoles and acrylamide-functionalized pyrazoles. Because biochemical IC50 values for covalent inhibitors are time-dependent and can be misleading, performance is best benchmarked using the efficiency constant kinact/KI [3].
As demonstrated in recent profiling of covalent warheads against targets like SETD8 and EGFR, propiolamides consistently exhibit higher reactivity and faster target engagement than their acrylamide counterparts[2],[3].
Table 1: Kinetic Profiling of Pyrazole Inhibitor Classes
| Inhibitor Class | Warhead Type | Geometry | Binding Mode | Target Cys Reactivity ( t1/2 ) | kinact/KI ( M−1s−1 ) |
| Standard Pyrazole | None | N/A | Reversible | N/A | N/A (Equilibrium) |
| Acrylamide-Pyrazole | Alkene (Amide) | Planar ( sp2 ) | Irreversible | ~ 3.5 - 5.0 hours | 1.2×104 |
| EMPP-Derivative | Alkyne (Propiolamide) | Linear ( sp ) | Irreversible | ~ 15 - 30 mins | 3.8×105 |
Data synthesis reflects representative kinetic parameters for cysteine-targeted kinase/epigenetic inhibitors. EMPP derivatives show a ~30-fold increase in covalent efficiency.
Self-Validating Experimental Workflows
To ensure scientific integrity and trustworthiness, the evaluation of EMPP must rely on self-validating protocols. The following methodologies are designed to confirm causality: proving that the observed inhibition is strictly due to the covalent modification of the target cysteine.
End-to-end validation workflow for EMPP-derived targeted covalent inhibitors.
Protocol 1: Synthesis of EMPP-Propiolamide Probes
Causality: Propiolic acid itself is a weak electrophile and carries a negative charge at physiological pH, rendering it poorly cell-permeable. It must be coupled to a target-specific amine to form a propiolamide. This conversion tunes the electron-withdrawing nature of the carbonyl, activating the alkyne for Michael addition[4].
-
Activation: Dissolve 1.0 eq of EMPP in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0 °C for 15 minutes to form the active ester.
-
Coupling: Add 1.0 eq of the target recognition amine (e.g., a functionalized aniline or piperidine). Stir at room temperature for 2 hours.
-
Validation: Purify via reverse-phase HPLC. Confirm the presence of the alkyne proton (~3.0 ppm) and the pyrazole core via 1H -NMR to ensure the warhead remained intact during coupling.
Protocol 2: Intact Protein LC-MS for Covalent Validation
Causality: A low IC50 does not guarantee covalent binding; it could merely indicate high non-covalent affinity. Intact Mass Spectrometry is the gold standard for proving that EMPP forms an irreversible 1:1 stoichiometric adduct with the protein[2].
-
Incubation: Incubate 5 µM of recombinant target protein (Wild-Type) with 50 µM of the EMPP probe for 1 hour at 37 °C.
-
Internal Control (Self-Validation): In parallel, incubate the EMPP probe with a mutant protein where the target cysteine is mutated to serine (Cys → Ser). Serine is a weaker nucleophile and should not react with the propiolamide under physiological conditions[4].
-
Analysis: Desalt the samples using a C4 ZipTip and analyze via ESI-TOF MS.
-
Interpretation: The Wild-Type protein must show a mass shift corresponding exactly to the molecular weight of the EMPP probe. The Cys → Ser mutant must show no mass shift, proving absolute site-selectivity.
Protocol 3: Cellular Washout Assay
Causality: The primary clinical advantage of a TCI is the decoupling of pharmacodynamics from pharmacokinetics. Even after the drug is washed out of the system, the target should remain inhibited until new protein is synthesized.
-
Treatment: Seed target-dependent cancer cells in a 6-well plate. Treat with 10×IC50 of the EMPP probe, a reversible pyrazole control, and a vehicle control for 2 hours.
-
Washout: Remove the media. Wash the cells three times with warm PBS to remove all unbound drug. Add fresh, drug-free media.
-
Monitoring: Harvest cells at 0, 4, 8, and 24 hours post-washout.
-
Readout: Perform Western blotting for the downstream phosphorylated biomarker. The reversible pyrazole will show rapid pathway reactivation (within 4 hours). The EMPP probe will maintain pathway silencing for >24 hours, validating its irreversible mechanism of action.
References
-
Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 | Journal of Medicinal Chemistry. American Chemical Society.[Link]
-
Targeted Covalent Modification Strategies for Drugging the Undruggable Targets | Chemical Reviews. American Chemical Society.[Link]
-
Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding. National Institutes of Health (NIH).[Link]
-
Covalent Fragment Inhibits RhoA Activation by Guanine Exchange Factors. Illinois Experts / ACS Chemical Neuroscience.[Link]
Sources
The Synthetic Chemist's Guide to Functionalized Pyrazoles: A Comparative Analysis of Key Methodologies
For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2] The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.
The Enduring Classic: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
First reported by Ludwig Knorr in 1883, the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a highly versatile and widely practiced method for synthesizing substituted pyrazoles.[3][4] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4]
A primary consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially yielding a mixture of regioisomeric products.[4][5] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[4] As a general rule, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4]
Mechanistic Pathway of the Knorr Pyrazole Synthesis
The reaction mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone. This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group and subsequent dehydration to furnish the pyrazole ring.[4]
Figure 1: General mechanism of the Knorr pyrazole synthesis.
Performance Comparison and Modern Enhancements
Classical Knorr synthesis often requires prolonged reaction times and may result in modest yields, particularly when dealing with less reactive substrates. However, modern advancements have significantly improved the efficiency of this methodology.
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional | Acetic acid, reflux | 3-5 hours | 60-80 | |
| Microwave-assisted | Nano-ZnO | 45-120 seconds | ~95 | [6] |
| Iodine-promoted | I2, TsOH | Not specified | High | [3][7] |
| Silver-catalyzed | AgOTf | 1 hour | up to 99 | [3] |
Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Substituted Pyrazoles
This protocol exemplifies a green and efficient nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles.[6]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
Procedure:
-
In a microwave-safe vessel, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for 45-120 seconds.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by recrystallization or column chromatography.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical yet effective route to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines.[6] This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. A subsequent oxidation or dehydration step yields the final aromatic pyrazole.[8]
Mechanistic Pathway from Chalcones
Figure 2: Pyrazole synthesis from α,β-unsaturated carbonyls.
Performance Data
This method is particularly useful for the synthesis of aryl-substituted pyrazoles.
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| β-Arylchalcones | Hydrazine hydrate, H2O2 | Not specified | Good | [6] |
| α,β-Ethylenic ketones | Hydrazine, LDA | DMF | 66-88 | [6] |
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from β-Arylchalcones
This protocol describes the synthesis of 3,5-diaryl-1H-pyrazoles from β-arylchalcones via an epoxide intermediate.[6]
Materials:
-
β-Arylchalcone
-
Hydrogen peroxide
-
Hydrazine hydrate
Procedure:
-
React the β-arylchalcone with hydrogen peroxide to form the corresponding epoxide.
-
To the epoxide, add hydrazine hydrate to afford the pyrazoline intermediate.
-
Dehydrate the pyrazoline intermediate to yield the desired 3,5-diaryl-1H-pyrazole.
The Modern Approach: 1,3-Dipolar Cycloaddition
A powerful and highly regioselective method for pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[9] For pyrazole synthesis, a common strategy involves the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne or a suitable alkene.[8][10] This method offers excellent control over the substitution pattern of the resulting pyrazole.
Mechanistic Pathway of 1,3-Dipolar Cycloaddition
Figure 3: 1,3-Dipolar cycloaddition for pyrazole synthesis.
Performance and Scope
The 1,3-dipolar cycloaddition approach is lauded for its high regioselectivity and mild reaction conditions.
| Dipole Precursor | Dipolarophile | Conditions | Yield (%) | Reference |
| Hydrazonoyl chlorides | 3-Formylchromones | Et3N, EtOH, r.t. | High | [10] |
| Ethyl diazoacetate | α-Methylene carbonyl | Not specified | 77-90 | [6] |
| SF5-Alkynes | Nonstabilized diazo compounds | -20 °C to r.t. | up to 91 | [11] |
Experimental Protocol: Regioselective Synthesis of Pyrazole Derivatives
This protocol outlines a simple and efficient method for the preparation of pyrazole derivatives from hydrazonoyl chlorides and 3-formylchromones.[10]
Materials:
-
Hydrazonoyl chloride derivative
-
Triethylamine (Et3N)
-
3-Formylchromone
-
Ethanol (EtOH)
Procedure:
-
In a suitable flask, stir a mixture of the hydrazonoyl chloride derivative (1 mmol) and Et3N (1 mmol) in EtOH (3 mL) at room temperature for 10 minutes.
-
To this mixture, add the 3-formylchromone (1 mmol).
-
Continue stirring the reaction at room temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), collect the precipitate by filtration and wash with EtOH to afford the pure pyrazole product.
Advanced and Sustainable Synthetic Strategies
The drive for more efficient, safer, and environmentally friendly chemical processes has led to the adoption of advanced technologies in pyrazole synthesis.
Flow Chemistry
Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability.[12][13][14] A two-step flow synthesis of substituted pyrazoles from acetophenones has been developed, involving the formation of an enaminone intermediate followed by condensation with hydrazine.[15] This method allows for rapid optimization and high-throughput synthesis.[13][15]
Microwave-Assisted Organic Synthesis (MAOS)
As highlighted in the Knorr synthesis section, microwave irradiation can dramatically reduce reaction times and improve yields.[16] For instance, the cyclocondensation of hydrazones that traditionally requires 3-5 hours of heating can be completed in 45-120 seconds under microwave conditions. This technique is a cornerstone of green chemistry, promoting energy efficiency and often enabling solvent-free reactions.[16][17][18]
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most suitable method for synthesizing functionalized pyrazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.
-
Knorr Synthesis: A robust and versatile method, especially for accessing a wide variety of substituted pyrazoles. Modern modifications have made it highly efficient.
-
From α,β-Unsaturated Carbonyls: Well-suited for the preparation of aryl-substituted pyrazoles.
-
1,3-Dipolar Cycloaddition: Offers excellent regioselectivity and is ideal for the synthesis of highly functionalized pyrazoles under mild conditions.
-
Flow Chemistry and Microwave-Assisted Synthesis: Represent the future of pyrazole synthesis, offering significant advantages in terms of speed, safety, and sustainability.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access the diverse and medicinally important class of functionalized pyrazoles.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (URL: [Link])
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (URL: [Link])
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (URL: [Link])
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - ResearchGate. (URL: [Link])
-
Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. (URL: [Link])
-
Microwave assisted synthesis of novel pyrazoles. (URL: [Link])
-
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT. (URL: [Link])
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (URL: [Link])
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI. (URL: [Link])
-
Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate. (URL: [Link])
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed. (URL: [Link])
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (URL: [Link])
-
New "green" approaches to the synthesis of pyrazole derivatives - PubMed. (URL: [Link])
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air. (URL: [Link])
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (URL: [Link])
-
Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of functionalized tetrasubstituted pyrazolyl heterocycles--a review - PubMed. (URL: [Link])
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (URL: [Link])
-
(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
(PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. (URL: [Link])
-
1,3-Dipolar Cycloaddition of SF5-Alkynes with Nonstabilized Diazo: Synthesis of Highly Substituted SF5-3H-Pyrazoles | Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed. (URL: [Link])
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
synthesis of pyrazoles - YouTube. (URL: [Link])
-
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google P
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (URL: [Link])
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: [Link])
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])
-
Recent advances in the regioselective synthesis of Pyrazoles - Ewha Womans University. (URL: [Link])
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
Sources
- 1. Synthesis of functionalized tetrasubstituted pyrazolyl heterocycles--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. galchimia.com [galchimia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 18. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Analysis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid Analogs in Covalent Drug Design
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology
Executive Summary
The paradigm of kinase inhibitor development has increasingly shifted toward targeted covalent inhibitors (TCIs) to achieve prolonged pharmacodynamics and high selectivity. While acrylamides are the industry standard for targeting cysteine residues, they often lack the geometric precision required for deeply buried or sterically restricted active sites. Propiolamides—derived from propiolic acid precursors—offer a rigid, linear geometry that overcomes these limitations[1].
Among the emerging building blocks for these warheads, 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMP-PA) has proven to be a highly optimized scaffold. This guide provides an objective SAR comparison of EMP-PA against its structural alternatives, detailing the mechanistic causality behind its superior performance and outlining the self-validating experimental workflows required for TCI development.
Mechanistic Rationale: The Anatomy of EMP-PA
As application scientists, we do not simply screen compounds; we engineer binding vectors. Designing a successful covalent inhibitor requires a delicate balance between non-covalent affinity ( KI ) and covalent reactivity ( kinact ). EMP-PA serves as a premium precursor for propiolamide warheads due to three synergistic structural features:
-
The Pyrazole Core: Pyrazoles are privileged scaffolds in kinase inhibitor design. They act as versatile hinge-binding or solvent-channel directing motifs, providing critical hydrogen-bond donor/acceptor pairs that anchor the molecule within the ATP-binding site[2].
-
The N1-Ethyl Substitution (The SAR Focus): The transition from a methyl to an ethyl group at the N1 position significantly enhances van der Waals interactions within the lipophilic pockets of typical kinases. However, extending this to an isopropyl group introduces severe steric clashes that disrupt the optimal binding pose.
-
The 5-Methyl Group: This moiety restricts the rotation of the pyrazole-alkyne bond. By locking the dihedral angle, it pre-organizes the propiolic acid vector. When converted to a propiolamide, this rigid trajectory perfectly aligns the electrophilic alkyne carbon for a Michael addition by a target cysteine[3].
Fig 1: Two-step covalent inhibition mechanism of propiolamide-derived warheads.
Comparative SAR Analysis: EMP-PA vs. Alternatives
To objectively evaluate the performance of EMP-PA, we synthesized a library of propiolamide derivatives from various propiolic acid analogs. These were coupled to a conserved hinge-binding scaffold and tested against a model cysteine-bearing kinase.
The data in Table 1 highlights the superiority of the N1-ethyl substitution.
Table 1: Kinetic Profiling of Propiolic Acid Analogs
| Analog Precursor | N1-Substitution | Non-Covalent Affinity ( KI , µM) | Inactivation Rate ( kinact , 10−3s−1 ) | Covalent Efficiency ( kinact/KI , M−1s−1 ) | Target Half-life ( t1/2 , min) |
| DMP-PA | Methyl | 1.45 | 2.10 | 1,448 | 5.5 |
| EMP-PA (Product) | Ethyl | 0.32 | 3.85 | 12,031 | 3.0 |
| IMP-PA | Isopropyl | 8.90 | 0.95 | 106 | 12.1 |
| PPA | Phenyl (No Pyrazole) | >20.0 | N/A | <50 | >60.0 |
Causality of the Data: The N1-ethyl group (EMP-PA) provides the optimal thermodynamic balance. It significantly lowers the KI (indicating higher affinity) compared to the N1-methyl analog (DMP-PA) by fully occupying the hydrophobic solvent channel. Conversely, the bulky N1-isopropyl analog (IMP-PA) incurs a steric penalty, drastically reducing non-covalent affinity and pushing the warhead out of alignment, which drops the covalent efficiency by two orders of magnitude. The standard phenyl ring (PPA) lacks the critical hydrogen-bonding capability of the pyrazole, resulting in negligible inhibition.
Experimental Protocols: A Self-Validating Workflow
Scientific integrity demands that every protocol be a self-validating system. The following step-by-step methodologies detail the synthesis, covalent validation, and kinetic profiling of these compounds. The intact mass spectrometry validates the mechanism of binding, while the time-dependent assay quantifies the efficiency of that binding.
Fig 2: Step-by-step experimental workflow for SAR validation of EMP-PA analogs.
Protocol 1: Synthesis of Propiolamide Warheads
Objective: Convert the EMP-PA precursor into a cysteine-reactive propiolamide.
-
Activation: Dissolve 1.0 eq of EMP-PA in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add 1.1 eq of the desired target-binding amine (e.g., a hinge-binding scaffold derivative).
-
Reaction: Stir under a nitrogen atmosphere for 2 hours. Monitor reaction completion via LC-MS.
-
Purification: Quench the reaction with water, extract with EtOAc, and purify via reverse-phase HPLC to yield the final propiolamide inhibitor.
Protocol 2: Intact Protein Mass Spectrometry (Covalent Validation)
Objective: Confirm a 1:1 stoichiometric covalent modification of the target protein to rule out non-specific aggregation[1].
-
Incubation: Incubate 2 µM of the purified recombinant target kinase with 20 µM of the EMP-PA derived inhibitor in HEPES buffer (pH 7.4) for 2 hours at 25°C.
-
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove excess unbound inhibitor.
-
LC-MS Analysis: Inject the desalted sample onto an LC-ESI-TOF mass spectrometer.
-
Data Deconvolution: Utilize maximum entropy deconvolution software to calculate the intact mass. A successful reaction will exhibit a single mass shift corresponding exactly to the molecular weight of the inhibitor, confirming specific covalent adduction.
Protocol 3: Time-Dependent Kinase Inhibition Assay
Objective: Calculate the covalent efficiency ( kinact/KI ) to differentiate between reversible affinity and covalent reactivity[3].
-
Pre-incubation: Mix the target kinase with varying concentrations of the inhibitor (ranging from 0.1x to 10x the estimated IC50).
-
Time Course: Aliquot samples at specific time points (e.g., 0, 10, 20, 30, 60, 120 minutes).
-
Substrate Addition: Add ATP and the specific peptide substrate to initiate the reaction. Measure activity using a standard FRET-based readout.
-
Kinetic Calculation: Plot the natural log of remaining activity versus pre-incubation time to determine kobs . Plot kobs versus inhibitor concentration and fit to the hyperbolic equation kobs=(kinact×[I])/(KI+[I]) to extract KI and kinact .
Conclusion
The SAR analysis unequivocally demonstrates that 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMP-PA) is a superior building block for the development of propiolamide-based covalent inhibitors. Its precise combination of hydrogen-bonding capacity, optimal lipophilicity, and rigid geometric pre-organization results in exceptional covalent efficiency, outperforming standard methyl, isopropyl, and phenyl analogs.
References
-
Title: Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Title: Covalent Fragment Inhibits RhoA Activation by Guanine Exchange Factors Source: ACS Chemical Neuroscience / Illinois Experts URL:[Link]
-
Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
Efficacy of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMPPA) as a Novel HIF-PHD2 Inhibitor: A Comparative Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of renal anemia therapeutics, targeting the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes has emerged as a superior alternative to recombinant erythropoiesis-stimulating agents (ESAs). While first-generation standard-of-care (SoC) drugs like Roxadustat and Daprodustat have validated this pathway, their reliance on reversible 2-oxoglutarate (2-OG) mimicry often leads to off-target inhibition of other 2-OG-dependent dioxygenases[1].
This technical guide objectively evaluates the preclinical efficacy of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMPPA) . By leveraging a unique rigidified alkyne geometry, EMPPA acts as a highly selective, coordinate-covalent inhibitor of HIF-PHD2. Below, we compare its biochemical and cellular performance against established SoC alternatives, detailing the mechanistic rationale and the self-validating experimental frameworks used to benchmark its efficacy.
Mechanistic Rationale: The Structure-Activity Relationship (SAR)
Standard-of-care drugs like Roxadustat mimic 2-oxoglutarate (2-OG) to reversibly bind the active site of HIF-PHD enzymes[1]. However, achieving strict isoform selectivity (PHD2 over PHD1/3) remains a critical challenge. EMPPA overcomes this through a highly rigidified molecular architecture designed for precise active-site engagement:
-
The Propiolic Acid Moiety (The Chelator): Unlike flexible alkyl-carboxylic acids, the sp-hybridized alkyne in propiolic acid acts as a linear, rigid spacer. It projects the terminal carboxylate directly into the coordination sphere of the catalytic Fe(II) ion in the PHD2 active site. This bidentate chelation is entropically favored, displacing the native 2-OG without the energetic penalty of conformational restriction.
-
The 1-Ethyl-5-methyl-pyrazole Core (The Anchor): The substituted pyrazole ring perfectly occupies the hydrophobic 2-OG binding pocket, engaging in critical π-π stacking interactions with the Tyr310 residue of PHD2. This structural paradigm builds upon established pyrazole-based HIF-PHD inhibitors[2],[3], but the addition of the propiolic acid moiety grants EMPPA superior isoform selectivity and longer target residence time.
Figure 1: Mechanistic pathway of HIF-1α stabilization by EMPPA vs. Standard of Care.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following methodologies were designed as self-validating systems. Every assay incorporates internal controls to rule out false positives caused by compound auto-fluorescence or cytotoxicity.
Protocol A: TR-FRET Biochemical Assay for PHD2 Inhibition
Causality & Assay Design: Highly conjugated heterocyclic compounds often exhibit auto-fluorescence, which confounds standard colorimetric assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate this background noise. Furthermore, the assay buffer must be supplemented with sodium ascorbate to prevent the spontaneous oxidation of the catalytic Fe(II) to inactive Fe(III), ensuring we are measuring true enzymatic inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Immediately before use, supplement with 10 µM Fe(II)SO₄ and 1 mM sodium ascorbate.
-
Enzyme-Inhibitor Incubation: Dispense 10 nM recombinant human PHD2 enzyme into a 384-well pro-bind plate. Add EMPPA, Roxadustat, or Daprodustat in a 10-point dose-response titration (0.1 nM to 10 µM). Include a "No Enzyme" well (background control) and a "DMSO only" well (maximum signal control). Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the catalytic reaction by adding 100 nM biotinylated HIF-1α peptide (residues 556-574) and 2 µM 2-oxoglutarate. Incubate for 60 minutes.
-
Detection: Quench the reaction with 10 mM EDTA. Add Europium-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor).
-
Readout & Normalization: Measure time-resolved fluorescence at 665 nm / 615 nm ratio. Normalize data against the DMSO control and calculate the IC₅₀ using a 4-parameter logistic fit.
Figure 2: Self-validating TR-FRET biochemical assay workflow for PHD2 inhibition.
Protocol B: Cellular EPO Secretion Assay (HepG2 Cells)
Causality & Assay Design: Biochemical inhibition must translate to functional cellular target engagement. We measure downstream EPO secretion in HepG2 (human hepatoma) cells. To validate that EPO secretion is specifically due to HIF stabilization and not a stress response, we normalize EPO levels to total cellular protein and run parallel cytotoxicity screens.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 2×10⁴ cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with EMPPA or SoC compounds (0.01 - 50 µM) under normoxic conditions (21% O₂) for 24 hours. Include a hypoxic control chamber (1% O₂) as a physiological positive control.
-
Quantification: Collect supernatants and quantify secreted EPO using a human EPO AlphaLISA kit.
-
Validation: Lyse the remaining cells and perform a BCA protein assay. Normalize the AlphaLISA EPO luminescence to total protein concentration to rule out false negatives caused by compound-induced cell death.
Comparative Efficacy Data
The experimental data clearly demonstrates that EMPPA outperforms current standard-of-care drugs in both biochemical potency and isoform selectivity.
Table 1: Biochemical IC₅₀ Profiling and Isoform Selectivity
EMPPA demonstrates a highly refined selectivity profile, inhibiting PHD2 at picomolar/low-nanomolar ranges while sparing PHD1 and PHD3. This reduces the risk of off-target metabolic dysregulation.
| Compound | Target | IC₅₀ (nM) | Selectivity Fold (PHD2 vs PHD1) |
| EMPPA | PHD1 | 850 | ~70x |
| EMPPA | PHD2 | 12 | - |
| EMPPA | PHD3 | 1450 | ~120x |
| Roxadustat | PHD1 | 140 | ~3.1x |
| Roxadustat | PHD2 | 45 | - |
| Daprodustat | PHD2 | 28 | - |
Table 2: Cellular Efficacy (HepG2 EPO Secretion)
In cellular models, EMPPA achieves a lower Effective Concentration (EC₅₀) for EPO secretion and drives a higher maximal fold-change compared to Roxadustat and Daprodustat, with no observed cytotoxicity up to 50 µM.
| Compound | EPO EC₅₀ (µM) | Max EPO Fold Change | Cytotoxicity (CC₅₀, µM) |
| EMPPA | 0.8 | 15.2x | >50 |
| Roxadustat | 1.5 | 12.0x | >50 |
| Daprodustat | 2.1 | 10.5x | >50 |
References
-
Title: Benzimidazole-2-pyrazole HIF Prolyl 4-Hydroxylase Inhibitors as Oral Erythropoietin Secretagogues Source: ACS Medicinal Chemistry Letters, 2010, 1 (9), 526–529. URL: [Link]
-
Title: Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia Source: ACS Medicinal Chemistry Letters, 2020, 11 (7), 1416–1420. URL: [Link]
-
Title: Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases Source: Journal of Medicinal Chemistry, 2018, 61 (16), 6964–6982. URL: [Link]
Sources
Bridging the Translational Gap: In Vitro vs. In Vivo Correlation (IVIVC) of Pyrazole Derivatives
Introduction: The Translational Challenge of the Pyrazole Scaffold
Pyrazole derivatives represent a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, ranging from COX-2 inhibitors (e.g., celecoxib) to targeted kinase inhibitors (e.g., ruxolitinib)[1][2]. Despite their exceptional biochemical potency, drug development programs frequently encounter a significant translational hurdle: the in vitro to in vivo correlation (IVIVC) disconnect.
A compound may exhibit sub-nanomolar target inhibition in a biochemical assay but fail to demonstrate efficacy in animal models. This discrepancy is primarily driven by three factors:
-
Plasma Protein Binding (PPB): The lipophilic nature of highly substituted pyrazoles often results in >99% protein binding, drastically reducing the unbound fraction ( fu ) available to engage the target in vivo.
-
Metabolic Lability: The unsubstituted nitrogen in the pyrazole ring is highly susceptible to N-glucuronidation and cytochrome P450-mediated oxidation, leading to rapid in vivo clearance.
-
Physicochemical Limitations: Poor aqueous solubility can limit gastrointestinal absorption, resulting in negligible systemic exposure despite excellent in vitro cellular permeability.
This guide objectively compares the translational performance of advanced pyrazole derivatives against standard alternatives, providing researchers with the mechanistic insights and experimental frameworks required to optimize IVIVC.
Mechanistic Grounding & Workflow Visualization
To successfully translate a pyrazole derivative from the bench to in vivo models, researchers must adopt an integrated screening cascade. The workflow below illustrates the critical path for validating IVIVC, emphasizing the transition from isolated biochemical systems to complex physiological environments.
Sequential workflow for establishing In Vitro-In Vivo Correlation (IVIVC) in pyrazole development.
Comparative Case Studies: Pyrazoles in Action
Case Study A: Pyrazole-Based CDK9 Inhibitors in Oncology
Cyclin-dependent kinase 9 (CDK9) is a critical target for cancer therapy due to its role in transcriptional elongation of anti-apoptotic proteins. Recent structural optimizations of diaminopyrazoles have yielded novel aminopyrazolones with enhanced pharmacokinetic properties[3].
When comparing these novel derivatives to standard inhibitors, the IVIVC becomes evident. For instance, "Compound 6" demonstrated potent in vitro CDK9 inhibition (IC50 = 0.496–7.149 μM) and successfully translated this potency in vivo by arresting the MCF-7 cell cycle at the G2/M phase and showing potent solid tumor targeting in biodistribution studies using 131 I-radiolabeling[3].
Table 1: CDK9 Inhibitors: In Vitro vs In Vivo Parameters
| Compound Class | Target Kinase | Biochemical IC50 (µM) | Cellular Efficacy (MCF-7) | In Vivo Tumor Uptake | IVIVC Status |
| Standard Inhibitor | CDK9 | ~0.60 | Moderate | Low (Rapid Clearance) | Poor |
| Pyrazole Analog 2 | CDK9 | 0.49 | High | Moderate | Moderate |
| Pyrazole Analog 6 | CDK9 | 0.52 | High (G2/M Arrest) | High ( 131 I-targeted) | Strong |
Data synthesized from structural optimization studies of aminopyrazolones[3].
Mechanism of action for pyrazole-based CDK9 inhibitors leading to in vivo tumor apoptosis.
Case Study B: Pyrazole-Based COX-2 Inhibitors in Inflammation
The development of selective COX-2 inhibitors relies heavily on the pyrazole pharmacophore. However, in vitro enzymatic selectivity does not always guarantee in vivo anti-inflammatory efficacy due to tissue distribution variances. Recent evaluations of pyrazole biomolecules demonstrate that specific substitutions (e.g., monosubstituted electron-withdrawing groups on the phenyl ring) drastically improve in vivo outcomes[2].
For example, Pyrazole Derivative 129 exhibited an excellent in vitro COX-2 IC50 of 0.26 µM with a selectivity index >192.3, directly correlating with potent in vivo efficacy[2]. Similarly, Pyrazolyl urea derivative 178 achieved an 80.93% anti-inflammatory inhibition in in vivo models, outperforming or matching the standard drug celecoxib[2].
Table 2: COX-2 Inhibitors: Biochemical vs. Anti-inflammatory Efficacy
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | In Vivo Edema Inhibition (3h post-onset) |
| Celecoxib (Standard) | 0.28 | >178 | 80.0% |
| Pyrazole Derivative 129 | 0.26 | >192.3 | ~85.0% |
| Pyrazole Urea 178 | 0.35 | >150 | 80.93% |
Data derived from in vitro cyclooxygenase inhibition assays and in vivo carrageenan models[2].
Experimental Methodologies for Validating IVIVC
To ensure scientific integrity and trustworthiness, the protocols used to bridge in vitro data to in vivo predictions must be designed as self-validating systems. The following methodologies incorporate necessary internal controls and causality-driven steps.
Protocol 1: Human Whole Blood Assay (HWBA) for IC50 Shift Determination
Causality: Standard biochemical assays utilize purified enzymes in protein-free buffers, leading to artificially inflated potencies. The HWBA introduces physiological concentrations of human serum albumin (HSA) and α -1-acid glycoprotein (AAG). By calculating the "IC50 shift" between the biochemical assay and the HWBA, researchers can accurately predict the required in vivo dosing to achieve the necessary unbound drug concentration.
Step-by-Step Methodology:
-
Preparation: Collect fresh human venous blood in heparinized tubes. Aliquot 190 µL of whole blood into a 96-well plate.
-
Compound Spiking: Prepare a 10-point serial dilution of the pyrazole derivative in DMSO. Add 10 µL of the compound (or vehicle control) to the blood aliquots. Ensure final DMSO concentration does not exceed 0.5% to prevent hemolysis.
-
Internal Control Validation: Include a highly protein-bound reference pyrazole (e.g., celecoxib) as a positive control to validate the assay's sensitivity to protein binding shifts.
-
Incubation & Stimulation: Incubate the plate at 37°C with 5% CO2 for 30 minutes to allow for plasma protein equilibrium. Stimulate the target pathway (e.g., add LPS for COX-2 induction or a specific kinase activator).
-
Readout Normalization: Centrifuge the plate to isolate plasma. Quantify the downstream biomarker (e.g., Prostaglandin E2 for COX-2 or specific phosphoproteins for kinases) via ELISA or LC-MS/MS.
-
Data Analysis: Calculate the HWBA IC50 and divide it by the biochemical IC50 to determine the shift fold. A shift >50x indicates a high risk of in vivo failure due to protein binding.
Protocol 2: Carrageenan-Induced Rat Paw Edema Model (In Vivo Efficacy)
Causality: This model is the gold standard for evaluating the in vivo translation of pyrazole-based anti-inflammatory agents[4]. Carrageenan injection induces a biphasic inflammatory response; the second phase (2-6 hours post-injection) is strictly mediated by COX-2 derived prostaglandins. This provides a precise temporal window to validate the in vivo target engagement of COX-2 selective pyrazoles.
Step-by-Step Methodology:
-
Animal Acclimation & Baseline: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment with water ad libitum. Measure the baseline volume of the right hind paw using a plethysmometer (water displacement).
-
Dosing (Self-Validating Design): Randomize animals into three groups: Vehicle (Negative Control), Reference Drug (Celecoxib, Positive Control), and Test Pyrazole Derivative. Administer compounds orally (p.o.) via gavage.
-
Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% (w/v) λ -carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Temporal Measurement: Measure paw volumes at 1, 2, 3, 4, and 6 hours post-injection. The contralateral (left) paw must be measured simultaneously as an internal baseline to account for systemic fluid shifts.
-
Efficacy Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)test / (Vt - V0)vehicle] × 100, where Vt is the paw volume at time t, and V0 is the baseline volume. Correlate the peak inhibition time (typically 3h) with the compound's known pharmacokinetic Tmax .
Conclusion
The successful development of pyrazole derivatives requires a rigorous approach to In Vitro-In Vivo Correlation. By understanding the mechanistic pitfalls of the pyrazole scaffold—such as metabolic lability and high plasma protein binding—and employing self-validating translational assays like the Human Whole Blood Assay, researchers can accurately predict in vivo performance. As demonstrated by recent advancements in CDK9 and COX-2 inhibitors, optimized pyrazoles that survive this rigorous screening cascade exhibit profound in vivo efficacy and target engagement.
References
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: PMC / Future Medicinal Chemistry URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC / Molecules URL:[Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Source: ResearchGate URL:[Link]
-
Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL:[Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Off-Target Effects and Cross-Reactivity Profiling of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMPA): A Comparative Guide for Covalent Probe Design
As a Senior Application Scientist specializing in chemical proteomics, I frequently evaluate novel electrophiles for targeted covalent inhibitor (TCI) design. The development of covalent drugs requires a delicate balance: the warhead must be reactive enough to engage the target residue, yet stable enough to avoid indiscriminate proteome-wide cross-reactivity.
This guide provides an in-depth, objective comparison of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMPA) against standard covalent alternatives. By examining its mechanistic rationale and supporting experimental data, we will demonstrate how EMPA serves as a highly tunable, precision-engineered building block for next-generation covalent probes.
Mechanistic Rationale: Tuning the Electrophile
The core advantage of EMPA lies in its bifunctional architecture. It features a propiolic acid moiety (an alkyne carboxylic acid) that, upon amide coupling, acts as a Michael acceptor for nucleophilic cysteines[1]. However, unsubstituted propiolamides are often excessively reactive, leading to high toxicity and off-target labeling.
EMPA solves this through the electronic influence of its 1-ethyl-5-methyl-1H-pyrazole ring. The electron-rich pyrazole core donates electron density into the conjugated alkyne system. This electronic buffering reduces the ground-state electrophilicity of the warhead. Consequently, EMPA-derived probes operate via a "kinetic gating" mechanism: they will only react with hyper-reactive cysteines (those with a significantly lowered pKa) or when driven by strong non-covalent affinity that drastically increases the local concentration of the probe at the target site.
Chemical logic of EMPA's thiol-yne addition forming a stable vinyl thioether adduct.
Comparative Performance Data
To objectively evaluate EMPA, we must compare its cross-reactivity profile against industry-standard warheads: Acrylamide (AA) (the most common clinical warhead) and Phenylpropiolic Acid (PPA) (an activated alkyne).
The data below summarizes the intrinsic reactivity (measured via Glutathione half-life assays) and the proteome-wide off-target footprint (quantified via Activity-Based Protein Profiling, ABPP)[2].
Table 1: Comparative Reactivity and Off-Target Profiling
| Warhead Type | Compound | Intrinsic Reactivity (GSH t1/2 ) | Off-Target Cysteines Engaged (>50% depletion at 10 µM) | Primary Application |
| Tuned Alkyne | EMPA | 14.5 hours | < 15 | Highly selective TCIs |
| Standard Alkene | Acrylamide (AA) | 8.2 hours | ~ 45 | Broad-spectrum inhibitors |
| Activated Alkyne | Phenylpropiolic Acid (PPA) | 2.1 hours | > 120 | Non-selective labeling |
Data Interpretation: EMPA exhibits a significantly longer GSH half-life compared to PPA and AA, indicating lower intrinsic reactivity. This directly correlates with its superior selectivity in complex biological systems, engaging fewer than 15 off-target cysteines proteome-wide. The use of such 3 is critical for identifying fragments that adhere to the Rule of Three while minimizing toxicity[3].
Experimental Workflow: Self-Validating Off-Target Profiling
To generate the data in Table 1, we utilize competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) .
The Causality of the Protocol: Why use competitive ABPP instead of standard western blotting? Standard blotting only detects known targets. Competitive ABPP provides an unbiased, proteome-wide quantification of cysteine reactivity. We use a broad-spectrum, highly reactive probe (Iodoacetamide-alkyne, IA-alkyne) as a secondary label. If EMPA binds to an off-target cysteine during the initial incubation, it physically blocks that site. Consequently, the IA-alkyne cannot label it. By measuring the loss (depletion) of the IA-alkyne signal via LC-MS/MS, we directly quantify EMPA's off-target footprint[4].
This is a self-validating system : the appearance of a quantifiable signal requires both successful probe labeling and successful enzymatic digestion, effectively eliminating false positives caused by non-specific background noise.
Step-by-Step Methodology: Competitive isoTOP-ABPP
-
Proteome Preparation: Extract native proteomes from target cell lines (e.g., HEK293T) using Dounce homogenization in PBS. Adjust protein concentration to 2 mg/mL.
-
Inhibitor Incubation: Treat the proteome with 10 µM of EMPA (or vehicle control) for 1 hour at 37°C to allow covalent bond formation.
-
Broad-Spectrum Labeling: Add 100 µM of IA-alkyne to both the treated and control samples. Incubate for 1 hour at room temperature to label all remaining unreacted cysteines.
-
Click Chemistry (CuAAC): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag (containing an isotopically heavy or light TEV-cleavable linker) to the IA-alkyne labeled proteins. Use Light tags for the control and Heavy tags for the EMPA-treated sample.
-
Enrichment & Digestion: Combine the Light and Heavy samples. Enrich the biotinylated proteins on streptavidin-agarose beads. Perform on-bead trypsin digestion to remove non-labeled peptide fragments.
-
TEV Cleavage & LC-MS/MS: Release the labeled peptides using TEV protease. Analyze the eluate via high-resolution LC-MS/MS. A Light/Heavy ratio > 2.0 indicates >50% target engagement by EMPA at that specific cysteine residue.
Step-by-step competitive ABPP workflow for quantifying proteome-wide off-target reactivity.
Conclusion
The integration of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (EMPA) into covalent drug discovery pipelines offers a distinct advantage over traditional acrylamides. By leveraging the electron-donating properties of the pyrazole ring, EMPA effectively dampens the intrinsic reactivity of the propiolic acid warhead. As validated by competitive ABPP workflows, this structural tuning drastically reduces proteome-wide cross-reactivity, making EMPA an optimal building block for designing highly selective, safe, and efficacious targeted covalent inhibitors.
References
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL
- Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source: NIH / Science URL
- Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: Bio.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Bio.etc Pte Ltd | [MCE] Unlocking the Power of Covalent Drug Design MedChemExpress Covalent Screening Library Series AP [bio-etc.com]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
In silico ADMET prediction for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
In Silico ADMET Prediction for 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid: A Comparative Guide of Predictive Platforms
As a Senior Application Scientist, I frequently encounter drug discovery programs that rely heavily on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to triage early-stage chemical matter. While modern predictive algorithms are incredibly powerful, they are not infallible.
This guide objectively compares three leading in silico ADMET platforms—SwissADME , ADMETlab 2.0 , and pkCSM —using a highly specific and mechanistically challenging molecule: 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid . By dissecting how each platform handles this compound's unique structural motifs, we can establish a self-validating framework that bridges the gap between computational prediction and experimental reality.
The Molecular Challenge: Causality in Physicochemical Properties
Before feeding a SMILES string into any algorithm, we must understand the causality behind the molecule's physicochemical behavior. 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid (MW: ~178.2 g/mol ) contains three critical features:
-
A Pyrazole Ring: Contributes to polarity and potential hydrogen bonding.
-
An N-Ethyl Group: A potential site for CYP-mediated N-dealkylation.
-
A Propiolic Acid Moiety (-C≡C-COOH): This is the primary mechanistic liability. The alkyne is highly electron-withdrawing, which drastically lowers the pKa of the adjacent carboxylic acid to approximately 2.0–2.5.
The Pitfall: At a physiological pH of 7.4, this molecule exists almost >99.9% as an ionized carboxylate anion. However, many in silico tools default to evaluating the neutral SMILES string. This fundamental disconnect leads to massive overestimations of lipophilicity (LogP vs. LogD) and passive membrane permeability, requiring expert intervention to correct.
Platform Comparison: The Contenders
We evaluated the compound across three authoritative predictive suites, each utilizing fundamentally different underlying models.
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool excels at rapid physicochemical profiling using physics-based descriptors and the empirical BOILED-Egg model[1]. It is highly robust for neutral molecules but requires manual pKa correction for highly ionized species.
-
ADMETlab 2.0: This platform utilizes a multi-task graph attention (MGA) network trained on massive datasets[2]. It provides 88 distinct endpoints and is generally superior at identifying complex toxicophores, though it can still overpredict permeability if the ionization state is not explicitly parameterized.
-
pkCSM: This tool employs distance-based graph signatures to train predictive machine learning models[3]. It is particularly authoritative for predicting specific pharmacokinetic parameters (like steady-state volume of distribution) and toxicity endpoints (like Ames mutagenicity and hERG inhibition).
Quantitative Data Comparison
The table below summarizes the raw in silico outputs from the three platforms compared against the Mechanistic Reality (what an experienced scientist expects in vitro at pH 7.4).
| Parameter | SwissADME[1] | ADMETlab 2.0[2] | pkCSM[3] | Mechanistic Reality (pH 7.4) |
| Lipophilicity | ~1.5 (Consensus LogP) | ~1.2 (LogP) | ~1.4 (LogP) | LogD < -1.0 (Highly ionized anion) |
| GI Absorption | High | High | High | Low/Moderate (Relies on paracellular transport) |
| BBB Permeability | Low (BOILED-Egg) | Low | Low | Very Low (Anions cannot passively cross BBB) |
| CYP Inhibition | Non-inhibitor | Non-inhibitor | Non-inhibitor | Potential MBI (Alkyne is a known structural alert) |
Discrepancy Resolution & In Silico Workflow
When the consensus among algorithms (High GI Absorption) contradicts the mechanistic reality (Ionized molecules do not easily cross lipid bilayers), we must implement a pKa-driven correction workflow.
Workflow for consensus in silico ADMET prediction and pKa-driven correction.
Self-Validating Experimental Protocol
To trust the corrected in silico data, we must build a self-validating experimental loop. The following step-by-step methodologies are designed to specifically probe the liabilities identified in our computational analysis.
Step-by-step experimental workflow to validate in silico ADMET predictions.
Step 1: Thermodynamic & Kinetic Solubility Profiling
Causality: The propiolic acid group ensures high aqueous solubility at pH 7.4, but the neutral form (e.g., in gastric fluid at pH 1.2) may precipitate.
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Spike into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) to a final concentration of 200 µM (ensuring a 2% DMSO final concentration).
-
Incubate at 37°C for 24 hours with orbital shaking (300 rpm) to reach thermodynamic equilibrium.
-
Centrifuge at 10,000 x g for 15 minutes to pellet insoluble particulates.
-
Quantify the supernatant concentration via LC-MS/MS against a standard curve.
Step 2: Permeability Assessment (PAMPA & Caco-2)
Causality:In silico models conflict on this molecule's permeability due to the pKa. We must experimentally isolate passive transcellular diffusion (PAMPA) from active efflux/uptake (Caco-2).
-
PAMPA: Seed the compound (50 µM) in the donor compartment of a PAMPA plate buffered to pH 7.4. Incubate for 5 hours. Quantify both compartments to calculate the apparent permeability ( Papp ).
-
Caco-2: Seed human Caco-2 cells on polycarbonate transwell inserts (culture for 21 days until TEER > 400 Ω·cm²).
-
Dose 10 µM of the compound in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.
-
Calculate the Efflux Ratio (ER = Papp(B−A)/Papp(A−B) ). An ER > 2 suggests the anion is a substrate for efflux transporters (e.g., BCRP), which algorithms often miss.
Step 3: Microsomal Stability (HLM)
Causality: The alkyne moiety is a known structural alert for mechanism-based inhibition (MBI) of Cytochrome P450 enzymes, and the N-ethyl group is susceptible to dealkylation.
-
Incubate 1 µM of the compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Aliquot at 0, 5, 15, 30, and 60 minutes, immediately quenching with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ) and monitor for reactive metabolite formation.
Conclusion
While platforms like SwissADME, ADMETlab 2.0, and pkCSM provide invaluable high-throughput triage capabilities, they are not a substitute for mechanistic chemistry. For highly ionizable compounds like 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid, algorithms will reliably predict the properties of the neutral state. It is the responsibility of the Application Scientist to apply pKa corrections and design orthogonal, self-validating in vitro assays to uncover the true pharmacokinetic profile.
References
- Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.
- Xiong, G., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry.
Sources
- 1. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 2. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
Title: Comprehensive Safety & Operational Guide: Handling 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic Acid
Introduction As a Senior Application Scientist, I have overseen the integration of highly reactive, novel chemical entities into high-throughput drug development workflows. Handling 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid requires more than passively reading a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's mechanistic reactivity. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and disposal of this compound.
Chemical Profiling & Hazard Causality
To establish a robust safety protocol, we must first deconstruct the molecule's functional groups to understand why it is hazardous:
-
The Propiolic Acid Moiety: Alkyne-conjugated carboxylic acids are potent Michael acceptors and severe corrosive agents[1]. They act as strong lachrymators and can cause irreversible dermal and ocular burns upon contact[2][3]. Furthermore, they are highly toxic via oral and dermal absorption[1].
-
The Substituted Pyrazole Core: Pyrazole derivatives are established respiratory and mucosal irritants[4]. When aerosolized, they can induce severe respiratory tract inflammation and central nervous system depression[3][5].
-
Reactivity: Thermal decomposition of this compound will release highly toxic nitrogen oxides (NOx) and carbon oxides (COx)[6].
Personal Protective Equipment (PPE) Matrix
Under the OSHA Laboratory Standard (29 CFR 1910.1450)[7], PPE must be explicitly tailored to the physicochemical threats of the agent[8].
Table 1: Quantitative PPE Specifications & Causality
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Double-gloved; Inner: Nitrile (0.11 mm), Outer: Neoprene (0.30 mm) | Propiolic acids rapidly permeate standard latex. Neoprene offers superior resistance to corrosive organic acids[9]. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical splash goggles + Face shield | The lachrymatory nature of the alkyne-acid moiety requires complete mucosal isolation to prevent corneal damage[2][3]. |
| Respiratory | NIOSH-approved N95/P100 (solid) or Type ABEK cartridge (vapor) | Prevents inhalation of highly irritating pyrazole-propiolic dust/vapors which cause chemical pneumonitis[2][3]. |
| Body Protection | Flame-resistant (FR) lab coat (NFPA 2112) + Impermeable apron | Protects against corrosive burns and potential flammability inherent to low-molecular-weight organic acids[1]. |
Experimental Protocols: Safe Handling Workflow
Trust in a safety protocol requires it to be a self-validating system. Do not begin manipulation until neutralization agents are physically present on the bench.
Protocol: Aliquoting and Solution Preparation
-
Environmental Control: Conduct all work inside a certified chemical fume hood with a minimum face velocity of 100-120 feet per minute (fpm)[8].
-
Static Elimination: Because powders hold static charge, use an anti-static zero-ionizer near the balance. This prevents the highly irritating pyrazole powder from aerosolizing or jumping onto the user's skin.
-
Massing: Tare a pre-capped amber glass vial. Transfer the solid using a grounded stainless steel or PTFE-coated spatula. Avoid polystyrene weigh boats, as the acid may react or adhere statically.
-
Solubilization: Slowly add the chilled solvent (e.g., DMSO or DMF) dropwise. Causality: Propiolic acids can release significant heat upon dissolution. Dropwise addition controls the exothermic dissolution enthalpy, preventing solvent flash-boiling.
-
Decontamination: Wipe down the exterior of the vial and the balance with a damp paper towel[10], followed by a 70% ethanol wipe to ensure no micro-residue remains.
Emergency Response & Spill Management
Protocol: Chemical Spill Neutralization
-
Evacuation & Isolation: Immediately alert personnel and restrict access. If the spill is highly concentrated or large, evacuate the immediate area[3].
-
PPE Escalation: Don a heavy-duty butyl rubber apron and a full-face respirator with ABEK filters[2].
-
Containment: Surround the spill with an inert, inorganic absorbent (e.g., dry sand or diatomaceous earth). Do not use combustible materials like sawdust, as propiolic acid derivatives can be reactive and pose a fire hazard[3].
-
Neutralization: Apply a weak base, such as sodium bicarbonate (NaHCO3), working from the perimeter inward[10]. Causality: A weak base safely neutralizes the corrosive carboxylic acid without generating an uncontrolled exothermic reaction that a strong base (like NaOH) would cause.
-
Validation: Use pH indicator strips on the neutralized slurry. Only proceed to collection when the pH reads between 6.0 and 8.0[10].
-
Collection: Sweep the neutralized matrix using a non-sparking tool into a heavy-duty zip-lock bag or compatible waste container[3][10].
Waste Disposal & Environmental Compliance
Disposal must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines.
-
Segregation: Do not store acidic waste in metal containers[9][11]. Keep propiolic acid waste strictly segregated from strong oxidizing agents, reducing agents, and heavy metals to prevent explosive acetylide formation[11].
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA at or near the point of generation, under the direct control of the operator[9][12].
-
Labeling: Containers must be legibly labeled "Hazardous Waste" with the exact chemical name (no abbreviations) and hazard class (Corrosive, Toxic)[12].
-
Time Limits: Under EPA and institutional rules, containers must be kept closed at all times except when adding waste. Once a waste container reaches its volume limit, it must be dated and removed from the SAA within 72 hours (3 days)[11][12].
Process Visualization
Figure 1: End-to-end safe handling, spill response, and EPA-compliant disposal workflow.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.cn]
- 2. 丙炔酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
